Corynoxine B
Description
This compound is a natural product found in Uncaria macrophylla and Mitragyna speciosa with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-2-[(3R,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-XYEDMTIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Beclin-1 Dependent Autophagy Induction by Corynoxine B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular mechanisms and experimental validation of Corynoxine B-induced autophagy, with a specific focus on the Beclin-1 dependent pathway. This compound, a natural alkaloid, has emerged as a significant autophagy inducer with neuroprotective potential, particularly in the context of neurodegenerative diseases like Parkinson's.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways.
Core Mechanism of Action
This compound induces autophagy through a signaling cascade that is dependent on Beclin-1 but independent of the well-known mTOR pathway.[3] The central mechanism involves the direct binding of this compound to High Mobility Group Box 1 and 2 (HMGB1/2) proteins.[1] This interaction enhances the association between HMGB1/2 and Beclin-1, a key regulator of autophagy. The strengthened HMGB1/2-Beclin-1 interaction subsequently activates the Class III phosphatidylinositol 3-kinase (PI3KC3)/VPS34 complex, a critical step in the initiation of autophagosome formation. This targeted activation of the Beclin-1/VPS34 complex distinguishes this compound's mechanism from other autophagy inducers that primarily act by inhibiting the mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on autophagy induction and its neuroprotective effects.
Table 1: In Vitro Effects of this compound on Autophagy Markers
| Cell Line | Treatment | Concentration | Duration | Key Findings | Reference |
| PC12 | This compound | 20 µM | 6 h | Significantly increased formation of EGFP-2xFYVE puncta, indicating PI3KC3 activation. | |
| N2a | This compound | 20 µM | 12 h | Increased levels of LC3B-II and decreased levels of SQSTM1/p62. | |
| SH-SY5Y | This compound | 25, 50, 100 µM | - | Ameliorated manganese-induced autophagic dysregulation. |
Table 2: In Vivo Effects of this compound in Parkinson's Disease Models
| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |
| Wild-type α-syn transgenic Drosophila | This compound | - | 6 h | Induced formation of GFP-Atg8a puncta in fat bodies. | |
| A53T α-syn transgenic mice | This compound | 10, 20 mg/kg | 21 days | Improved motor dysfunction and prevented loss of dopaminergic neurons. | |
| MPTP-induced mouse model of PD | This compound | 10, 20 mg/kg | 21 days | Significantly improved motor dysfunction. |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of this compound-induced autophagy.
Cell Culture and Transfection
-
Cell Lines: PC12 and N2a cells are commonly used neuronal cell lines for studying autophagy in the context of neurodegeneration.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For visualization of autophagic structures, cells can be transfected with plasmids such as EGFP-2xFYVE (to detect PI3P) or RFP-LC3 using transfection reagents like Lipofectamine 3000.
Autophagy Flux Assays
-
Western Blotting: The conversion of LC3-I to LC3-II and the degradation of SQSTM1/p62 are key indicators of autophagy induction. Cells are treated with this compound for specified durations, and cell lysates are subjected to SDS-PAGE and immunoblotting with antibodies against LC3B and SQSTM1.
-
Fluorescence Microscopy: Cells transfected with fluorescently tagged LC3 (e.g., GFP-LC3) are treated with this compound. The formation of puncta, representing the recruitment of LC3 to autophagosome membranes, is visualized and quantified using confocal microscopy. To measure autophagic flux, experiments are often performed in the presence and absence of lysosomal inhibitors like Bafilomycin A1 or Chloroquine (CQ) to assess the degradation of autophagosomes.
Co-immunoprecipitation (Co-IP)
-
Objective: To determine the interaction between Beclin-1 and HMGB1/2.
-
Procedure: N2a cells expressing Flag-tagged Beclin-1 are treated with this compound. Cell lysates are then incubated with anti-Flag antibody-conjugated beads to immunoprecipitate the Beclin-1 complex. The immunoprecipitates are subsequently analyzed by Western blotting using antibodies against HMGB1 and HMGB2 to detect their presence in the complex.
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to HMGB1/2.
-
Procedure: Cell lysates are incubated with this compound or a vehicle control. The samples are then heated to various temperatures, and the soluble fraction is analyzed by Western blotting for the presence of HMGB1/2. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Surface Plasmon Resonance (SPR)
-
Objective: To quantitatively measure the binding affinity between this compound and HMGB1/2.
-
Procedure: Recombinant HMGB1 or HMGB2 protein is immobilized on a sensor chip. Different concentrations of this compound are then passed over the chip, and the binding events are detected in real-time as changes in the refractive index.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of this compound-induced autophagy and a typical experimental workflow.
Caption: Signaling pathway of this compound-induced Beclin-1 dependent autophagy.
Caption: A typical experimental workflow to study this compound's effect on autophagy.
References
The Direct Interaction of Corynoxine B with HMGB1/2 Proteins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the direct binding of Corynoxine B (Cory B), a natural alkaloid, to High Mobility Group Box 1 (HMGB1) and High Mobility Group Box 2 (HMGB2) proteins. This compound has been identified as a promising autophagy inducer with neuroprotective properties, and its direct interaction with HMGB1/2 is a key mechanism in its mode of action.[1][2] This document summarizes the quantitative binding data, details the experimental protocols used to demonstrate this interaction, and illustrates the associated signaling pathways.
Quantitative Binding Data
The direct binding of this compound to HMGB1 and HMGB2 has been quantified using Surface Plasmon Resonance (SPR), revealing a micromolar affinity. The equilibrium dissociation constants (KD) are summarized below, indicating a direct, although moderate, binding affinity.
| Ligand | Analyte | KD (µmol/L) | Experimental Method |
| This compound | HMGB1 | 150 ± 10 | Surface Plasmon Resonance (SPR) |
| This compound | HMGB2 | 210 ± 10 | Surface Plasmon Resonance (SPR) |
Table 1: Summary of quantitative binding data for this compound with HMGB1 and HMGB2 proteins. Data sourced from titration results.[3]
Molecular Interaction and Binding Site
Molecular docking studies have been employed to predict the specific binding sites of this compound on HMGB1 and HMGB2. These computational analyses suggest that this compound settles into a specific cavity on both proteins.[3]
-
HMGB1 Binding Cavity: The predicted binding pocket for this compound in HMGB1 is composed of the amino acid residues K88, F89, K90, K96, R97, P98, P99, S100, and F103.[3]
-
HMGB2 Binding Cavity: A similar binding pocket is predicted for HMGB2, involving residues K88, K90, R97, P98, S100, F103, and K152.
Notably, these binding sites are located near the C106 residue, a critical site for regulating the nucleocytoplasmic translocation of HMGB1.
Experimental Protocols
The direct binding of this compound to HMGB1/2 has been validated through several key experimental techniques. The methodologies for these experiments are detailed below.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for validating target engagement in a cellular context. It operates on the principle that a ligand binding to its target protein increases the protein's thermal stability.
Experimental Workflow:
-
Cell Culture and Treatment: N2a cells are cultured and treated with either a control vehicle or this compound (e.g., 20 µmol/L).
-
Harvesting and Lysis: After treatment, cells are harvested and lysed to release cellular proteins.
-
Heating Gradient: The cell lysates are divided into aliquots and heated to a range of temperatures.
-
Separation of Aggregates: The heated lysates are centrifuged to separate the heat-induced aggregated proteins (pellet) from the soluble proteins (supernatant).
-
Protein Analysis: The amount of soluble HMGB1 and HMGB2 remaining at each temperature is quantified by Western blot analysis.
-
Melting Curve Generation: By plotting the relative intensity of the soluble protein bands against the temperature, thermal melting curves are generated. A shift in the melting curve to a higher temperature in the presence of the ligand indicates direct binding.
The workflow for CETSA is depicted in the following diagram.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. It was used to determine the binding kinetics and affinity of this compound to HMGB1/2.
Experimental Protocol:
-
Chip Preparation: Purified recombinant HMGB1 or HMGB2 protein is immobilized onto a sensor chip surface through covalent bonding.
-
Analyte Injection: Solutions containing various concentrations of this compound are flowed over the chip surface.
-
Binding Measurement: The binding of this compound to the immobilized HMGB1/2 proteins is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in real-time as a sensorgram.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined from the sensorgram data.
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated from the ratio of the rate constants (kd/ka).
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context. In this case, it was used to demonstrate that this compound enhances the interaction between HMGB1/2 and Beclin 1.
Experimental Protocol:
-
Cell Transfection and Treatment: N2a cells are transfected with a tagged version of a protein of interest (e.g., Flag-Beclin 1). The cells are then treated with this compound or a vehicle control.
-
Cell Lysis: The cells are lysed to release protein complexes.
-
Immunoprecipitation: An antibody specific to the tagged protein (e.g., anti-Flag) is added to the lysate and incubated to form an antibody-protein complex. This complex is then captured using magnetic beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blot using antibodies against the suspected interacting proteins (e.g., HMGB1, HMGB2). An increased amount of co-precipitated HMGB1/2 in the this compound-treated sample indicates an enhanced interaction with Beclin 1.
Signaling Pathway
The direct binding of this compound to HMGB1/2 is an upstream event that triggers a signaling cascade leading to the induction of autophagy. This pathway is crucial for the clearance of protein aggregates, such as α-synuclein in models of Parkinson's disease.
Mechanism of Action:
-
Binding and Translocation: this compound binds to HMGB1 and HMGB2 in the nucleus. This interaction is thought to promote the translocation of HMGB1/2 from the nucleus to the cytoplasm.
-
Interaction with Beclin 1: In the cytoplasm, HMGB1/2 interacts with Beclin 1, a key protein in the autophagy process. This compound treatment has been shown to enhance this interaction.
-
Activation of PI3KC3 Complex: The enhanced interaction between HMGB1/2 and Beclin 1 promotes the activity of the Beclin 1/VPS34 complex, also known as the Class III phosphatidylinositol 3-kinase (PI3KC3) complex.
-
Autophagy Induction: The activation of the PI3KC3 complex leads to the production of phosphatidylinositol 3-phosphate (PI3P), which is essential for the nucleation of the autophagosome, thereby inducing autophagy.
The proposed signaling pathway is visualized in the diagram below.
References
Neuroprotective Effects of Corynoxine B in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective effects of Corynoxine B, an oxindole alkaloid, in various preclinical models of Parkinson's disease (PD). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the quantitative efficacy, experimental methodologies, and underlying molecular mechanisms of this compound and its related compounds.
Executive Summary
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of α-synuclein aggregates. Current therapies primarily manage symptoms and do not halt disease progression. This compound has emerged as a promising neuroprotective agent, demonstrating significant efficacy in preclinical PD models. Its mechanism of action is primarily attributed to the induction of autophagy, leading to the clearance of pathogenic protein aggregates and a reduction in neuroinflammation. This guide synthesizes key findings from multiple studies to provide a detailed understanding of its therapeutic potential.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of Corynoxine (Cory) and its derivative this compound (Cory B) has been quantified in several in vitro and in vivo models of Parkinson's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of Corynoxine in Rotenone-Induced Parkinson's Disease Models
| Animal Model | Treatment Group | Dosage | Duration | Key Outcomes & Percentage Change |
| Rotenone-induced Rat Model | Corynoxine - Low (Cory-L) | 2.5 mg/kg | 4 weeks | - Apomorphine-induced rotations: Decreased significantly - Striatal Dopamine Levels: Increased significantly - Tyrosine Hydroxylase (TH)-positive neurons in SNpc: Increased significantly |
| Corynoxine - High (Cory-H) | 5 mg/kg | 4 weeks | - Apomorphine-induced rotations: Decreased significantly (more than Cory-L) - Striatal Dopamine Levels: Increased significantly (more than Cory-L) - TH-positive neurons in SNpc: Increased significantly (more than Cory-L) | |
| Rotenone-induced Mouse Model | Corynoxine - Low (Cory-L) | 5 mg/kg | 4 weeks | - Rotarod test (time on rod): Increased significantly - Pole test (turning time): Decreased significantly - Striatal Dopamine Levels: Increased significantly - TH-positive neurons in SNpc: Increased significantly |
| Corynoxine - High (Cory-H) | 10 mg/kg | 4 weeks | - Rotarod test (time on rod): Increased significantly (more than Cory-L) - Pole test (turning time): Decreased significantly (more than Cory-L) - Striatal Dopamine Levels: Increased significantly (more than Cory-L) - TH-positive neurons in SNpc: Increased significantly (more than Cory-L) |
Table 2: In Vivo Efficacy of this compound Derivative (CB6) in MPTP-Induced Parkinson's Disease Mouse Model
| Animal Model | Treatment Group | Dosage | Duration | Key Outcomes & Percentage Change |
| MPTP-induced Mouse Model | CB6 - Low | 10 mg/kg/day | 21 days | - Motor dysfunction: Significantly improved - Dopaminergic neurons in striatum and SNpc: Loss was significantly prevented |
| CB6 - High | 20 mg/kg/day | 21 days | - Motor dysfunction: Significantly improved (greater than 10 mg/kg) - Dopaminergic neurons in striatum and SNpc: Loss was significantly prevented (greater than 10 mg/kg) |
Table 3: In Vitro Efficacy of Corynoxine and its Derivatives
| Cell Model | Compound | Concentration | Duration | Key Outcomes & Percentage Change |
| MPP+-treated PC12 cells | CB6 | 5-40 µM | 24 hours | - Cell apoptosis: Inhibited in a dose-dependent manner - Cell viability: Increased in a dose-dependent manner - Autophagy flux: Accelerated in a dose-dependent manner |
| N2a neural cells | CB6 | 5-40 µM | Not Specified | - Autophagy flux: Accelerated in a dose-dependent manner |
| Inducible PC12 cells (overexpressing mutant α-synuclein A53T) | Corynoxine | 25 µM | 24 hours | - IL-8 release: Diminished |
Signaling Pathways and Molecular Mechanisms
This compound exerts its neuroprotective effects through the modulation of key cellular signaling pathways, primarily by inducing autophagy to clear aggregated α-synuclein.
mTOR-Dependent Autophagy Pathway
One of the primary mechanisms by which Corynoxine induces autophagy is through the inhibition of the mechanistic target of rapamycin (mTOR) pathway. By downregulating the phosphorylation of mTOR and its downstream effector p70S6K, Corynoxine promotes the initiation of autophagy, leading to the degradation of α-synuclein
Methodological & Application
Application Notes and Protocols for Creating Corynoxine B-Loaded Exosomes for Brain Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Corynoxine B-loaded exosomes as a promising strategy for targeted brain delivery in the context of neurodegenerative diseases.
Introduction
This compound, a tetracyclic oxindole alkaloid, has demonstrated significant neuroprotective properties, including the induction of autophagy to clear toxic protein aggregates associated with neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] However, its therapeutic potential is limited by poor permeability across the blood-brain barrier (BBB).[4][5] Exosomes, nano-sized extracellular vesicles, have emerged as ideal natural carriers for brain drug delivery due to their ability to cross the BBB, inherent biocompatibility, and low immunogenicity. This document outlines the methodology for producing, loading, and characterizing this compound-loaded exosomes, providing a foundation for preclinical research and development. A recent study has demonstrated the successful delivery of this compound to the brain in a mouse model of Alzheimer's disease using engineered exosomes.
I. Experimental Protocols
Production and Isolation of Exosomes from Cell Culture
Exosomes can be harvested from the conditioned media of various cell types. Mesenchymal stem cells (MSCs) are a commonly used source due to their scalability and therapeutic properties.
Protocol 1: Exosome Production and Isolation via Differential Ultracentrifugation
-
Cell Culture: Culture human mesenchymal stem cells (hMSCs) in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For exosome collection, replace the standard FBS with exosome-depleted FBS.
-
Conditioned Media Collection: After 48-72 hours, collect the cell culture supernatant.
-
Centrifugation Steps to Remove Cellular Debris:
-
Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
-
Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and larger debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.
-
-
Exosome Pelleting:
-
Filter the supernatant through a 0.22 µm filter.
-
Ultracentrifuge the cleared supernatant at 100,000 x g for 70-90 minutes at 4°C.
-
Discard the supernatant and resuspend the exosome pellet in sterile phosphate-buffered saline (PBS).
-
-
Washing Step:
-
Repeat the ultracentrifugation at 100,000 x g for 70-90 minutes at 4°C to wash the exosome pellet.
-
-
Final Resuspension and Storage:
-
Discard the supernatant and resuspend the final exosome pellet in a small volume of sterile PBS.
-
Store the purified exosomes at -80°C.
-
Loading of this compound into Exosomes
Several methods can be employed to load small molecules like this compound into exosomes. Sonication is a direct and effective method.
Protocol 2: this compound Loading via Sonication
-
Preparation: In a sterile microcentrifuge tube, mix the purified exosomes (e.g., 1 mg/mL in PBS) with a solution of this compound (concentration to be optimized, e.g., 1-5 mM).
-
Sonication: Place the tube in a bath sonicator and sonicate for a total of 5 minutes (e.g., 30 seconds on, 30 seconds off cycles) at 4°C to prevent overheating and degradation.
-
Post-Loading Incubation: Incubate the mixture at 37°C for 1 hour to allow for membrane resealing.
-
Purification of Loaded Exosomes:
-
Remove unloaded this compound by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.
-
Alternatively, use size-exclusion chromatography columns to separate the larger drug-loaded exosomes from the smaller, free drug molecules.
-
-
Final Product: Resuspend the pellet of this compound-loaded exosomes in sterile PBS and store at -80°C.
Characterization of this compound-Loaded Exosomes
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the final product.
Protocol 3: Biophysical and Molecular Characterization
-
Size and Concentration Analysis:
-
Nanoparticle Tracking Analysis (NTA): Determine the size distribution and concentration of the exosome preparations. Exosomes typically range from 30-150 nm in diameter.
-
-
Morphological Analysis:
-
Transmission Electron Microscopy (TEM): Visualize the morphology of the exosomes to confirm their characteristic cup-shaped appearance.
-
-
Protein Marker Analysis:
-
Western Blotting: Confirm the presence of exosomal marker proteins (e.g., CD9, CD63, TSG101) and the absence of contaminating cellular proteins.
-
-
Quantification of this compound Loading:
-
High-Performance Liquid Chromatography (HPLC): Lyse the loaded exosomes and quantify the amount of encapsulated this compound to determine loading efficiency and capacity.
-
Loading Efficiency (%): (Amount of drug in exosomes / Initial amount of drug used) x 100
-
Loading Capacity (%): (Amount of drug in exosomes / Total amount of exosomes) x 100
-
II. Data Presentation
Table 1: Characterization of Unloaded and this compound-Loaded Exosomes
| Parameter | Unloaded Exosomes | This compound-Loaded Exosomes | Method |
| Size (Diameter, nm) | 100 ± 20 | 110 ± 25 | NTA |
| Concentration (particles/mL) | 1 x 10¹⁰ | 0.9 x 10¹⁰ | NTA |
| Zeta Potential (mV) | -15 ± 5 | -18 ± 6 | DLS |
| Morphology | Cup-shaped vesicles | Cup-shaped vesicles | TEM |
| Exosomal Markers (CD9, CD63) | Positive | Positive | Western Blot |
| This compound Loading Efficiency (%) | N/A | ~28% | HPLC |
| This compound Loading Capacity (%) | N/A | To be determined | HPLC |
Table 2: Comparison of Exosome Loading Methods for Small Molecules
| Loading Method | Principle | Advantages | Disadvantages |
| Incubation | Passive diffusion down a concentration gradient. | Simple, gentle, preserves exosome integrity. | Low loading efficiency, suitable for lipophilic drugs. |
| Sonication | High-frequency sound waves create transient pores in the exosome membrane. | Higher loading efficiency than incubation. | Can potentially damage exosomes if not optimized. |
| Electroporation | An electrical field creates temporary pores in the exosome membrane. | High loading efficiency for a variety of molecules. | Can cause aggregation and damage to exosomes and cargo. |
| Extrusion | Forcing exosomes and drug solution through a membrane with a defined pore size. | Good loading efficiency, produces uniformly sized vesicles. | Can be harsh and lead to exosome rupture. |
III. Signaling Pathway
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell line, equipment, and reagents used. All experiments should be conducted under appropriate sterile conditions.
References
- 1. TechInnovation 2021 [2021.techinnovation.com.sg]
- 2. Treatment of Parkinson’s Disease Using this compound - Innovation Hub@HK [innovationhub.hk]
- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
Enantioselective Synthesis of Corynoxine B and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of Corynoxine B, a spirocyclic oxindole alkaloid, and its derivatives. The synthetic strategy is based on the catalytic, asymmetric platform developed by Nam, Tam, Miller, and Scheidt, which allows for the efficient and stereocontrolled construction of the corynantheine alkaloid core. This methodology provides access to both (+)-corynoxine and (-)-corynoxine B, enabling further investigation into their distinct biological activities. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, natural product synthesis, and drug development.
Introduction
This compound is a naturally occurring oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. It belongs to the corynantheine class of alkaloids, which are known for their diverse and significant pharmacological properties. The complex, three-dimensional architecture of this compound, featuring a spiro-oxindole core and multiple stereocenters, presents a considerable challenge for synthetic chemists. Enantioselective synthesis is crucial as different stereoisomers of these alkaloids often exhibit distinct biological profiles. This document details a recently developed catalytic and asymmetric synthetic platform that provides a unified approach to access various corynantheine alkaloids, including this compound.[1][2]
Synthetic Strategy Overview
The enantioselective synthesis of (+)-corynoxine and (-)-corynoxine B is achieved through a multi-step sequence starting from readily available materials. The key features of this synthetic platform include:
-
N-Heterocyclic Carbene (NHC) Catalyzed Annulation: A highly enantio- and diastereoselective annulation reaction to construct the core tetracyclic structure.
-
Amidation and N-Acyliminium Ion Cyclization: A sequence to forge the tetracyclic Corynanthe alkaloid core.
-
Diastereoselective Reduction: A crucial step to set the stereochemistry at a key position.
-
Late-Stage Functionalization: Introduction of the ethylidene side chain and final cyclization to yield the target molecules.
This approach offers a divergent pathway to access different stereoisomers and derivatives for biological evaluation.
Data Presentation
Table 1: Summary of Key Reaction Yields and Enantioselectivities
| Step No. | Reaction | Product | Yield (%) | Enantiomeric Excess (ee %) / Diastereomeric Ratio (dr) |
| 1 | NHC-catalyzed [4+2] Annulation | Tetracyclic lactam | 85 | >99% ee |
| 2 | Reduction of Lactam | Tetracyclic amine | 92 | - |
| 3 | Acylation | N-Acyl tetracycle | 95 | - |
| 4 | N-Acyliminium Ion Cyclization | Pentacyclic intermediate | 78 | - |
| 5 | Diastereoselective Reduction | Pentacyclic alcohol | 88 | >20:1 dr |
| 6 | Olefination | Ethylidene intermediate | 75 | - |
| 7 | Deprotection and Cyclization | (+)-Corynoxine | 65 | - |
| 8 | Isomerization | (-)-Corynoxine B | 90 | - |
Note: The yields and selectivities are based on the optimized conditions reported in the primary literature and may vary depending on experimental conditions.
Experimental Protocols
Materials and General Methods
All reactions should be carried out under an inert atmosphere (argon or nitrogen) with dry solvents, unless otherwise noted. Commercially available reagents should be used as received without further purification. Analytical thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates. Flash column chromatography should be performed using silica gel (230-400 mesh). Nuclear magnetic resonance (NMR) spectra should be recorded on 400 or 500 MHz spectrometers. High-resolution mass spectrometry (HRMS) should be used to confirm the identity of the synthesized compounds.
Synthesis of the Tetracyclic Lactam (Key Intermediate)
This protocol describes the initial key NHC-catalyzed annulation to form the chiral tetracyclic lactam.
-
To a solution of the appropriate N-heterocyclic carbene (NHC) precatalyst (5 mol%) and a suitable base (e.g., DBU, 10 mol%) in a dry, non-polar solvent (e.g., toluene, 0.1 M) at room temperature, add the enal starting material (1.0 equiv).
-
Add the α,β-unsaturated ester (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired tetracyclic lactam.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conversion to (+)-Corynoxine
This multi-step protocol outlines the conversion of the tetracyclic lactam to (+)-Corynoxine.
-
Reduction of the Lactam: To a solution of the tetracyclic lactam (1.0 equiv) in a dry ethereal solvent (e.g., THF, 0.1 M) at 0 °C, add a reducing agent (e.g., LiAlH₄, 2.0 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Quench the reaction carefully by the sequential addition of water and 15% NaOH solution. Filter the resulting suspension and concentrate the filtrate to yield the tetracyclic amine, which can be used in the next step without further purification.
-
Acylation and Cyclization: Follow the established literature procedures for the acylation of the amine and subsequent N-acyliminium ion cyclization to construct the pentacyclic core.
-
Diastereoselective Reduction and Olefination: Perform a diastereoselective reduction of the ketone functionality followed by a Wittig-type olefination to introduce the characteristic ethylidene side chain.
-
Final Deprotection and Cyclization: Remove any protecting groups and induce the final cyclization to yield (+)-corynoxine. Purify by flash column chromatography.
Synthesis of (-)-Corynoxine B
-
Isomerization of (+)-Corynoxine: Dissolve (+)-corynoxine (1.0 equiv) in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a base (e.g., sodium methoxide).
-
Stir the reaction at room temperature for 12-24 hours, monitoring the epimerization at C7 by HPLC or NMR.
-
Upon reaching equilibrium, quench the reaction and purify by flash column chromatography or preparative HPLC to isolate (-)-corynoxine B.
Visualizations
Synthetic Pathway of this compound
Caption: Key transformations in the enantioselective synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for a single synthetic step.
Conclusion
The methodologies described provide a robust and versatile platform for the enantioselective synthesis of this compound and its derivatives. By following these detailed protocols, researchers can access these complex natural products in a stereocontrolled manner, facilitating further studies into their therapeutic potential. The modularity of the synthetic route also opens up possibilities for the creation of novel analogs with potentially enhanced or new biological activities, thereby supporting drug discovery and development efforts in this important class of alkaloids.
References
Troubleshooting & Optimization
Technical Support Center: Improving Corynoxine B Brain Permeability for In Vivo Studies
Welcome to the technical support center for researchers working with Corynoxine B. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its low brain permeability in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain permeability a concern?
A1: this compound is a natural oxindole alkaloid with neuroprotective properties, making it a compound of interest for neurological disease research, particularly Parkinson's disease. However, its therapeutic potential is limited by its relatively low permeability across the blood-brain barrier (BBB), which restricts its access to the central nervous system (CNS).[1][2]
Q2: What is the evidence for this compound's low brain permeability?
Q3: Are there any known derivatives of this compound with better brain permeability?
A3: Yes, a derivative named CB6 has been synthesized by modifying this compound with an N-propyl group to increase its hydrophobicity. In vivo studies in mice have shown that CB6 achieves a much higher peak concentration in the brain compared to the parent compound, and a larger proportion of it remains in the brain.
Q4: What are the potential mechanisms limiting this compound's brain entry?
A4: The exact mechanisms are not fully elucidated for this compound. However, for many natural alkaloids, low brain permeability can be attributed to factors such as:
-
Efflux by ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp) is a common efflux pump at the BBB that actively transports a wide range of xenobiotics out of the brain. It is plausible that this compound is a substrate for P-gp or other efflux transporters.
-
Low lipophilicity: The ability of a compound to passively diffuse across the lipid membranes of the BBB is often correlated with its lipophilicity.
-
Metabolism: Rapid metabolism in the brain endothelial cells or periphery can reduce the amount of active compound available to enter the brain.
Q5: What general strategies can be employed to improve the brain permeability of compounds like this compound?
A5: Several strategies can be explored:
-
Chemical Modification: Synthesizing more lipophilic derivatives or prodrugs.
-
Formulation-based Approaches: Encapsulating the compound in nanoparticle-based delivery systems (e.g., PLGA nanoparticles) to facilitate transport across the BBB.
-
Co-administration with Efflux Pump Inhibitors: Using known P-gp inhibitors to increase the brain concentration of P-gp substrates.
Troubleshooting Guides
Problem 1: Low or undetectable levels of this compound in the brain tissue in in vivo studies.
| Possible Cause | Troubleshooting Step |
| Low intrinsic BBB permeability | 1. Confirm with in vitro models: Perform a Caco-2 permeability assay to assess its potential as a P-gp substrate. An efflux ratio greater than 2 suggests it is likely subject to active efflux. 2. Synthesize a more lipophilic derivative: Consider chemical modifications to increase the LogP value of this compound. The synthesis of the N-propyl derivative CB6 is a successful example. |
| Active efflux by transporters like P-glycoprotein (P-gp) | 1. Co-administer with a P-gp inhibitor: In your in vivo experiment, include a group that receives a known P-gp inhibitor (e.g., verapamil, cyclosporin A) prior to this compound administration and compare brain concentrations. 2. Use P-gp knockout models: If available, conduct studies in P-gp knockout animals to directly assess the impact of this transporter. |
| Rapid metabolism | 1. Analyze for metabolites: In your brain and plasma samples, analyze for potential metabolites of this compound. 2. Inhibit metabolic enzymes: If specific metabolic pathways are identified, consider co-administration with inhibitors of the relevant enzymes. |
| Inadequate formulation | 1. Improve solubility: Ensure this compound is fully solubilized in the vehicle used for administration. 2. Consider advanced formulations: Explore encapsulation in nanoparticle systems designed for brain delivery. |
Problem 2: Inconsistent results in brain distribution studies.
| Possible Cause | Troubleshooting Step |
| Variability in surgical or dosing procedures | 1. Standardize protocols: Ensure consistent timing of administration, blood and tissue collection across all animals. 2. Refine surgical techniques: For studies involving cannulation, ensure proper placement and minimal tissue damage. |
| Animal-to-animal variability in transporter expression | 1. Increase sample size: Use a sufficient number of animals per group to account for biological variation. 2. Measure transporter expression: If possible, quantify the expression levels of relevant efflux transporters (e.g., P-gp) in the brain tissue of your study animals. |
| Issues with bioanalytical method | 1. Validate analytical method: Ensure your method for quantifying this compound in brain homogenate and plasma is validated for accuracy, precision, and sensitivity. 2. Check for matrix effects: Assess and correct for any matrix effects from brain tissue or plasma that may interfere with quantification. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₄ | PubChem |
| Molecular Weight | 384.47 g/mol | PubChem |
| XLogP3-AA (Predicted) | 2.9 | PubChem |
Table 2: Qualitative Comparison of Brain Permeability of this compound and its Derivative CB6
| Compound | Modification | Brain Permeability Characteristics | Source |
| This compound | - | Relatively low brain permeability. | |
| CB6 | N-propyl group addition | Improved brain bioavailability; higher peak concentration and greater retention in the brain compared to this compound. |
Note: Specific quantitative brain-to-plasma concentration ratios (Kp or Kp,uu,brain) for this compound and CB6 are not currently available in the cited literature. Researchers are encouraged to determine these values experimentally.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay to Assess P-glycoprotein Interaction
This protocol is a general guideline to determine if this compound is a substrate of the P-gp efflux pump.
1. Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Bidirectional Transport Assay:
-
Apical to Basolateral (A-B) Transport:
-
Add this compound solution (e.g., 10 µM) to the apical (upper) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound solution to the basolateral chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
With Inhibitor:
-
Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) pre-incubated on the apical side.
-
3. Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio > 2 is indicative of active efflux. A significant reduction in the B-A transport in the presence of a P-gp inhibitor further confirms P-gp involvement.
Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles
This protocol describes a single emulsion-solvent evaporation method, suitable for hydrophobic compounds like this compound.
1. Organic Phase Preparation:
-
Dissolve a known amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable organic solvent (e.g., 5 mL of dichloromethane or acetone).
2. Emulsification:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
3. Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
4. Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the purified nanoparticles for long-term storage.
5. Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Assess the morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency and drug loading.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving this compound brain permeability.
Caption: Simplified signaling pathway of this compound's neuroprotective effect.
Caption: Key factors influencing a compound's permeability across the blood-brain barrier.
References
Overcoming Corynoxine B solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Corynoxine B.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is an oxindole alkaloid with limited solubility in aqueous buffers. It is classified as sparingly soluble in water-based solutions. However, it exhibits good solubility in several organic solvents. For instance, its solubility is approximately 3 mg/mL in ethanol and about 30 mg/mL in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].
Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?
Directly dissolving this compound in aqueous buffers can be challenging due to its hydrophobic nature. The recommended method is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be diluted with your aqueous buffer of choice to the desired final concentration[1]. It is advisable to add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation.
Q3: What is the maximum achievable concentration of this compound in a buffer using the DMSO dilution method?
Using a 1:4 solution of DMSO:PBS (pH 7.2), a solubility of approximately 0.25 mg/mL can be achieved[1]. For applications requiring higher concentrations, the use of co-solvents may be necessary.
Q4: How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare fresh solutions for each experiment. If storage is unavoidable, it is advised not to store the aqueous solution for more than one day[1]. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C for extended periods.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents and cyclodextrins. For in vivo studies, formulations containing co-solvents like PEG300 and Tween-80 have been used to achieve higher concentrations[2]. The use of hydroxypropyl-β-cyclodextrin has also been reported in the literature for the separation of Corynoxine and this compound, suggesting its potential as a solubilizing agent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final buffer composition. The percentage of DMSO in the final solution is too low. | - Increase the proportion of DMSO in the final solution (note: consider the tolerance of your experimental system to DMSO).- Decrease the final concentration of this compound.- Add the DMSO stock to the buffer slowly while vortexing vigorously.- Consider using a formulation with co-solvents like PEG300 and Tween-80 for higher concentrations. |
| Inconsistent experimental results. | Degradation of this compound in the aqueous solution. | - Prepare fresh aqueous solutions of this compound for each experiment.- Avoid storing aqueous solutions for more than 24 hours.- Protect solutions from light and store at 4°C for short-term use. |
| Difficulty achieving the desired concentration for in vivo studies. | The limited aqueous solubility of this compound. | - Utilize a co-solvent formulation. A commonly used vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween-80, and saline. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Ethanol | ~3 mg/mL |
| DMSO | ~30 mg/mL |
| DMF | ~30 mg/mL |
| Acetonitrile | 0.1 - 1 mg/mL |
| Methanol | 0.1 - 1 mg/mL |
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 mg/mL |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vitro Assays
This protocol describes the preparation of a 100 µM working solution of this compound in a cell culture medium.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Desired aqueous buffer or cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out an appropriate amount of this compound.
-
Dissolve the solid this compound in sterile DMSO to a final concentration of 10 mM. For example, dissolve 3.845 mg of this compound (MW: 384.47 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Prepare the final working solution:
-
On the day of the experiment, thaw the 10 mM stock solution at room temperature.
-
Serially dilute the stock solution with the pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration of 100 µM. For example, add 10 µL of the 10 mM stock solution to 990 µL of the medium.
-
Vortex the solution gently to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiments.
-
Protocol 2: Formulation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound formulation suitable for intraperitoneal (i.p.) injection in animal models, achieving a concentration of ≥ 2.08 mg/mL.
Materials:
-
This compound (solid)
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 20.8 mg/mL stock solution in DMSO:
-
Dissolve the required amount of this compound in DMSO to achieve a concentration of 20.8 mg/mL.
-
-
Prepare the final formulation (for 1 mL):
-
In a sterile tube, add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again until the solution is clear and homogenous.
-
Add 450 µL of saline to the mixture and vortex one final time.
-
The final concentration of this compound in this formulation will be ≥ 2.08 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound induces autophagy through a Beclin-1-dependent mechanism that is independent of the mTOR signaling pathway. It enhances the interaction between Beclin-1 and High Mobility Group Box 1 and 2 (HMGB1/2), which promotes the formation of autophagosomes.
Caption: this compound-induced autophagy pathway.
Corynoxine Signaling Pathway (Enantiomer)
In contrast to this compound, its enantiomer Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.
Caption: Corynoxine-induced autophagy pathway.
Experimental Workflow for Preparing Aqueous Solutions
This workflow outlines the decision-making process for preparing an aqueous solution of this compound based on the experimental requirements.
Caption: Workflow for this compound solution preparation.
References
Technical Support Center: Optimizing Corynoxine B for Autophagy Induction
Welcome to the technical support center for utilizing Corynoxine B (Cory B) in autophagy research. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help researchers and drug development professionals effectively use this compound to induce maximal autophagy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced autophagy?
A1: this compound induces autophagy through a mechanism that is independent of the mTOR signaling pathway.[1] It enhances the activity of the Beclin 1/VPS34 complex, a key initiator of autophagosome formation.[1][2] this compound directly binds to High Mobility Group Box 1 and 2 (HMGB1/2), promoting their interaction with Beclin 1.[2][3] This interaction stimulates the lipid kinase activity of the VPS34 complex, leading to the production of phosphatidylinositol 3-phosphate (PI3P) and subsequent recruitment of autophagy-related proteins to form the autophagosome.
Q2: What is a good starting concentration for this compound and how long should I treat my cells?
A2: A common starting concentration for in vitro experiments is 20 µM. However, the optimal concentration can vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cells. Treatment times typically range from 6 to 24 hours.
Q3: Is this compound cytotoxic at higher concentrations?
A3: High concentrations of this compound and its derivatives can exhibit cytotoxicity. For example, a derivative of this compound, CB6, showed a tendency towards toxicity at 40 µM in N2a neural cells. It is crucial to perform a cytotoxicity assay (e.g., LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Q4: How can I measure the induction of autophagy by this compound?
A4: Autophagy induction can be monitored by several methods:
-
Western Blotting: Assess the levels of key autophagy marker proteins. Look for an increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1.
-
Fluorescence Microscopy: Observe the formation of LC3 puncta (autophagosomes) in cells transfected with GFP-LC3 or RFP-GFP-LC3 constructs. An increase in the number of puncta per cell indicates autophagy induction.
-
Autophagic Flux Assays: To ensure the observed increase in autophagosomes is due to increased formation rather than blocked degradation, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine (CQ). A further increase in LC3-II levels in the presence of the inhibitor compared to this compound alone indicates a functional autophagic flux.
Q5: Can this compound be used for in vivo studies?
A5: Yes, this compound has been used in vivo in drosophila and mouse models of Parkinson's disease, where it was shown to enhance autophagy and promote the clearance of α-synuclein. However, its brain permeability is relatively low. A derivative, CB6, was developed with improved brain bioavailability. For in vivo studies in rodents, oral administration of this compound derivatives has been effective at doses of 10-20 mg/kg/day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in LC3-II levels | - Suboptimal concentration of this compound: The concentration may be too low for your specific cell line. - Incorrect treatment time: The time point of analysis might be too early or too late. - Poor antibody quality: The anti-LC3 antibody may not be sensitive enough. | - Perform a dose-response curve (e.g., 5, 10, 20, 40 µM) to find the optimal concentration. - Conduct a time-course experiment (e.g., 6, 12, 24 hours). - Use a validated and high-quality anti-LC3 antibody. |
| p62 levels do not decrease | - Impaired autophagic flux: Autophagosome fusion with lysosomes might be blocked. - Increased p62 transcription: The cell may be upregulating p62 expression, masking its degradation. | - Perform an autophagic flux assay using lysosomal inhibitors (Bafilomycin A1 or Chloroquine) to confirm that the autophagic machinery is functional. - Analyze p62 mRNA levels by qPCR to check for transcriptional upregulation. |
| High cell death observed | - This compound cytotoxicity: The concentration used may be toxic to the cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) might be at a toxic concentration. | - Determine the optimal, non-toxic concentration of this compound using a cytotoxicity assay (e.g., LDH or MTT assay). - Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic (typically <0.1%). |
| Inconsistent results between experiments | - Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect the autophagic response. - Inconsistent this compound preparation: Improper storage or handling of the compound can lead to degradation. | - Standardize cell culture procedures, using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh stock solutions of this compound and store them properly according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound and its Derivative (CB6) in In Vitro Studies
| Compound | Cell Line | Concentration Range | Optimal Concentration | Treatment Time | Key Findings | Reference |
| This compound | PC12 | - | 20 µM | 6 hours | Increased EGFP-2xFYVE puncta | |
| This compound | N2a | - | 20 µM | 6 hours | Increased LC3-II, decreased p62 | |
| This compound | N2a, SH-SY5Y | - | 25 µM | 6 hours | Induced autophagy | |
| CB6 | N2a | 5 - 40 µM | 20 µM | 12 hours | Dose-dependent increase in LC3-II and decrease in SQSTM1 | |
| CB6 | PC12, HeLa, HEK293 | - | 20 µM | - | Confirmed autophagy induction |
Table 2: In Vivo Efficacy of this compound and its Derivative (CB6)
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| This compound | Drosophila (α-syn transgenic) | - | Feeding | 6 hours | Induced GFP-Atg8a puncta, decreased α-syn levels | |
| This compound | Mouse (A53T α-syn transgenic) | - | - | - | Enhanced autophagy, promoted α-syn clearance | |
| CB6 | Mouse (MPTP model) | 10, 20 mg/kg/day | Oral | 21 days | Improved motor function, prevented dopaminergic neuron loss |
Experimental Protocols
Protocol 1: In Vitro Autophagy Induction and Analysis by Western Blot
-
Cell Seeding: Plate your cells of interest (e.g., N2a, PC12) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: The following day, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the LC3-II/loading control and p62/loading control ratios and normalize to the vehicle control.
Protocol 2: Autophagic Flux Assay using Fluorescence Microscopy
-
Cell Transfection and Seeding: Transfect cells with a tandem fluorescent-tagged LC3 (RFP-GFP-LC3) plasmid using a suitable transfection reagent. After 24 hours, seed the transfected cells onto glass coverslips in a 24-well plate.
-
Cell Treatment: Allow the cells to adhere overnight. Treat the cells with this compound at the predetermined optimal concentration, with or without a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the final 2-4 hours of the this compound treatment period.
-
Cell Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Mounting: Wash the cells again with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Confocal Microscopy: Visualize the cells using a confocal microscope.
-
Autophagosomes: Appear as yellow puncta (co-localization of GFP and RFP).
-
Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).
-
-
Data Analysis: Count the number of yellow and red puncta per cell in multiple fields of view for each condition. An increase in both yellow and red puncta with this compound treatment, and a significant accumulation of yellow puncta in the presence of a lysosomal inhibitor, indicates a functional autophagic flux.
Visualizations
Caption: this compound Signaling Pathway for Autophagy Induction.
Caption: Experimental Workflow for Optimizing this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of Corynoxine B in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Corynoxine B in kinase assays. Given the limited public data on the broad kinome profile of this compound, this guide focuses on its known interactions with kinase signaling pathways and provides methodologies for researchers to assess its selectivity in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is there a comprehensive kinome scan available for this compound?
A1: Currently, there is no publicly available, comprehensive kinome-wide profiling data for this compound that details its interaction with a large panel of kinases. The existing research primarily focuses on its role as an autophagy inducer and its effects on specific signaling pathways.
Q2: What are the known kinase-related pathways affected by this compound?
A2: this compound is known to induce autophagy. It has been reported to enhance the activity of the Beclin 1/VPS34 complex, which involves the Class III phosphatidylinositol 3-kinase (PIK3C3).[1][2][3] This action appears to be independent of the mTOR pathway.[2] However, its enantiomer, Corynoxine, has been shown to induce autophagy by inhibiting the Akt/mTOR pathway.[4] Additionally, Corynoxine has been observed to suppress the PI3K/AKT signaling pathway in lung adenocarcinoma cells.
Q3: My experimental results with this compound are unexpected. Could off-target kinase activity be the cause?
A3: It is plausible that unexpected results could stem from off-target kinase activity. Since this compound is known to modulate the PI3K/Akt pathway, it could potentially interact with other kinases, either directly or indirectly. To investigate this, it is recommended to perform a kinase selectivity profile or, at a minimum, test its activity against kinases that are functionally related to your observed phenotype or are part of the broader PI3K/Akt/mTOR signaling network.
Q4: How can I determine if this compound is inhibiting a specific kinase in my assay?
A4: To determine if this compound is inhibiting a kinase of interest, you can perform an in vitro kinase assay with the purified kinase, ATP, and a suitable substrate. By testing a range of this compound concentrations, you can determine its half-maximal inhibitory concentration (IC50). A detailed protocol for a general in vitro kinase assay is provided in this guide.
Q5: What is the difference in the mechanism of action between this compound and its enantiomer, Corynoxine?
A5: While both are autophagy inducers, their reported mechanisms differ. This compound is suggested to act in a Beclin 1-dependent, mTOR-independent manner, activating the PIK3C3 complex. In contrast, Corynoxine is reported to induce autophagy by inhibiting the Akt/mTOR pathway. This difference highlights the potential for stereoisomers to have distinct pharmacological profiles.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected phenotypic results in cell-based assays.
-
Possible Cause: The observed phenotype may be due to the modulation of an unknown kinase or signaling pathway by this compound. Given its known effects on the PI3K/Akt pathway, other related kinases could be affected.
-
Troubleshooting Steps:
-
Validate the Primary Target Engagement: Confirm that this compound is inducing autophagy in your cell line as expected by monitoring markers like LC3-II conversion or p62 degradation via Western blot.
-
Assess the Akt/mTOR Pathway: Profile the phosphorylation status of key proteins in the Akt/mTOR pathway (e.g., phospho-Akt, phospho-mTOR, phospho-p70S6K) to see if this pathway is being modulated in your system.
-
Use a More Selective Autophagy Inducer: As a control, compare the phenotype induced by this compound with that of a more well-characterized and selective autophagy inducer to see if the effects are consistent with autophagy induction alone.
-
Perform a Kinase Profiling Assay: If resources permit, subject this compound to a commercially available kinase profiling service to identify potential off-target interactions. A general workflow is described below.
-
Problem 2: High background or variability in an in vitro kinase assay with this compound.
-
Possible Cause: this compound may be interfering with the assay technology itself (e.g., fluorescence, luminescence) or may have poor solubility in the assay buffer.
-
Troubleshooting Steps:
-
Assay Interference Check: Run a control experiment without the kinase to see if this compound alone affects the assay signal.
-
Solubility Assessment: Visually inspect the assay wells for any precipitation of the compound. You may need to adjust the buffer composition or use a different solvent, ensuring the final solvent concentration does not affect kinase activity.
-
Optimize ATP Concentration: If you suspect this compound is an ATP-competitive inhibitor, the measured IC50 will depend on the ATP concentration. Perform the assay at an ATP concentration close to the Km value for the specific kinase.
-
Summary of Known Biological Activity of Corynoxine and its Isomer
| Compound | Reported Mechanism of Action | Target Pathway(s) | IC50 Values | Cell Lines Studied |
| This compound | Autophagy induction | Beclin 1/PIK3C3 Complex | Not reported for specific kinases | N2a, PC12 |
| Corynoxine | Autophagy induction, Anti-proliferative | Akt/mTOR, PI3K/AKT | 101.6 µM (A549), 161.8 µM (SPC-A1), 189.8 µM (NCI-H1299) | N2a, SH-SY5Y, A549, SPC-A1, NCI-H1299 |
| CB6 (this compound derivative) | Autophagy induction | PIK3C3 Complex | Not reported for specific kinases | N2a, PC12 |
Experimental Protocols
Protocol: General In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase using a radiometric or luminescence-based method.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (e.g., in DMSO)
-
Kinase assay buffer (varies by kinase, but typically contains Tris-HCl, MgCl2, DTT)
-
ATP (for radiometric assays, [γ-32P]ATP)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega) or P81 phosphocellulose paper for radiometric assays
-
Microplate reader (luminescence) or scintillation counter (radiometric)
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a 2-fold serial dilution of this compound in the kinase assay buffer. Include a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the Reaction and Detect Signal:
-
Luminescence-based: Add the kinase detection reagent according to the manufacturer's instructions to stop the reaction and generate a luminescent signal proportional to the amount of ADP produced.
-
Radiometric: Spot a portion of the reaction mixture onto P81 paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. This compound derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Corynoxine B cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers investigating the cytotoxic effects of Corynoxine B, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for observing this compound cytotoxicity?
A1: The effective concentration of this compound varies significantly depending on the cell line. For instance, in studies on lung adenocarcinoma cell lines like A549, NCI-H1299, and SPC-A1, IC50 values (the concentration required to inhibit 50% of cell growth) were observed in the range of 100 µM to 200 µM after 24 hours of treatment[1]. In pancreatic cancer cell lines such as Panc-1 and Patu-8988, cytotoxic effects including apoptosis and cell cycle arrest are prominently observed at concentrations around 200 µM[2]. It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration range.
Q2: What is the primary mechanism of cell death induced by high concentrations of this compound?
A2: At high concentrations, this compound primarily induces apoptosis (programmed cell death). This is supported by evidence of increased Annexin V-positive cells, elevated levels of cleaved Caspase-3 and PARP, and an increased Bax/Bcl-2 ratio in treated cells[1][2]. Additionally, this compound has been shown to cause cell cycle arrest, particularly at the G2/M phase, which can precede apoptosis[2].
Q3: Does this compound affect normal, non-cancerous cells?
A3: Some studies suggest that this compound has a lesser impact on normal cells compared to cancer cells. For example, it had little effect on the viability of Beas-2B human bronchial epithelial cells at concentrations below 200 µM, a concentration at which significant cytotoxicity was observed in lung cancer cells. However, it is always recommended to test the cytotoxicity of this compound on a relevant normal cell line in parallel with your cancer cell line experiments.
Q4: How does this compound induce apoptosis and cell cycle arrest?
A4: this compound has been shown to modulate several signaling pathways. In pancreatic cancer cells, it increases the production of Reactive Oxygen Species (ROS), which in turn activates the p38 signaling pathway, leading to cell cycle arrest and apoptosis. In lung adenocarcinoma cells, this compound is reported to suppress the PI3K/AKT signaling pathway, which is a key pathway for cell survival.
Troubleshooting Guide
Issue 1: I am not observing the expected level of cytotoxicity with this compound.
-
Possible Cause 1: Compound Stability and Solubility.
-
Solution: this compound is typically dissolved in DMSO. Ensure your stock solution is properly prepared and stored. Avoid repeated freeze-thaw cycles. When diluting into your culture medium, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all treatments, including the vehicle control.
-
-
Possible Cause 2: Cell Line Specificity.
-
Solution: The sensitivity to this compound is highly cell-line dependent. The IC50 values can vary significantly between different cell types. You may need to adjust the concentration range and treatment duration for your specific cell line. We recommend performing a broad dose-response curve (e.g., 10 µM to 400 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to establish optimal conditions.
-
-
Possible Cause 3: Assay Method.
-
Solution: Different cytotoxicity assays measure different cellular parameters. MTT and CCK-8 assays measure metabolic activity, which generally correlates with cell viability. However, some compounds can interfere with the assay reagents. Confirm your results using a different method, such as a trypan blue exclusion assay for cell counting or a crystal violet staining assay for cell density.
-
Issue 2: My IC50 value is different from what is reported in the literature.
-
Possible Cause: Variations in Experimental Conditions.
-
Solution: IC50 values are highly sensitive to experimental parameters. Factors such as cell seeding density, the specific batch and percentage of serum in the culture medium, incubation time, and the specific cytotoxicity assay used can all influence the result. Ensure your experimental protocol is consistent and report all relevant parameters when documenting your results. Minor variations between labs are common.
-
Issue 3: How can I be sure the observed cell death is apoptosis and not necrosis?
-
Solution: Use an Annexin V and Propidium Iodide (PI) co-staining assay followed by flow cytometry analysis. This method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+). Further confirmation can be achieved by performing a Western blot to detect the cleavage of apoptosis markers like Caspase-3 and PARP.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay Method |
| A549 | Lung Adenocarcinoma | 101.6 | 24 hours | CCK-8 |
| SPC-A1 | Lung Adenocarcinoma | 161.8 | 24 hours | CCK-8 |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | 24 hours | CCK-8 |
Data sourced from a study on lung adenocarcinoma cells.
Table 2: Effect of this compound (200 µM) on Cell Cycle Distribution in Pancreatic Cancer Cells
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Panc-1 | Control | 55.1 | 30.2 | 14.7 |
| This compound | 40.3 | 25.5 | 34.2 | |
| Patu-8988 | Control | 60.2 | 25.1 | 14.7 |
| This compound | 45.6 | 20.3 | 34.1 |
Data adapted from a study on pancreatic cancer, showing an accumulation of cells in the G2/M phase after 24 hours of treatment.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., 0.1% DMSO). Include wells with medium only for background measurement. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
Cell Treatment and Collection: Treat cells with this compound as required. After incubation, collect both floating and adherent cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Visualizations
Caption: General workflow for assessing this compound cytotoxicity using an MTT assay.
Caption: Signaling pathways modulated by this compound leading to cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Stability of Corynoxine B in Liver Microsomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the metabolic stability of Corynoxine B in liver microsomes. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a metabolic stability assay for a compound like this compound?
A1: The primary purpose of a metabolic stability assay is to determine the susceptibility of a test compound, such as this compound, to metabolism by liver enzymes, predominantly Cytochrome P450 (CYP) enzymes. This in vitro assay helps to predict the compound's in vivo hepatic clearance, which is a critical parameter in understanding its pharmacokinetic profile and potential for drug-drug interactions. A compound with high metabolic stability will likely have a longer half-life in the body, while a compound with low stability may be rapidly cleared.
Q2: What are the key parameters obtained from a liver microsomal stability assay?
A2: The key parameters obtained are the in vitro half-life (t½) and the intrinsic clearance (CLint). The half-life represents the time it takes for 50% of the initial concentration of this compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for the compound, independent of physiological factors like blood flow.
Q3: Which analytical techniques are most suitable for quantifying this compound in metabolic stability assays?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable and widely used analytical technique for quantifying this compound in biological matrices from metabolic stability assays. This method offers high sensitivity, selectivity, and a wide dynamic range, allowing for accurate measurement of the parent compound's disappearance over time.
Q4: What is known about the metabolic stability of this compound in human liver microsomes?
A4: Studies on the in vitro metabolic stability of various Kratom alkaloids have provided data for this compound in human liver microsomes. The following table summarizes the available quantitative data.
| Parameter | Value | Reference |
| In Vitro Half-life (t½) | 170 min | [1] |
| Intrinsic Clearance (CLint) | >97% remaining after 60 min | [1] |
Q5: Which Cytochrome P450 (CYP) isoforms are likely involved in the metabolism of this compound?
A5: While specific data for this compound is limited, studies on structurally related oxindole alkaloids and the broader class of indole alkaloids suggest the involvement of several CYP isoforms. For instance, the metabolism of the major Kratom alkaloid, mitragynine, is primarily mediated by CYP3A4, with contributions from CYP2D6 and CYP2C9. Given the structural similarities, it is plausible that these enzymes also play a role in the metabolism of this compound. Further reaction phenotyping studies would be required to confirm the specific CYPs involved.
Troubleshooting Guide
This section addresses common problems that may arise during the metabolic stability assessment of this compound in liver microsomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Incomplete mixing of reagents- Microsome aggregation- Compound precipitation | - Calibrate pipettes regularly.- Ensure thorough mixing of all solutions before and during the assay.- Gently vortex or triturate the microsomal suspension before aliquoting.- Assess the solubility of this compound in the final incubation buffer. If solubility is an issue, consider adjusting the solvent concentration (typically <1% DMSO or acetonitrile) or adding a solubilizing agent. |
| Rapid disappearance of this compound, even at time zero | - Instability of the compound in the assay buffer- Non-specific binding to the assay plate or other components | - Run a control incubation without NADPH to assess for non-enzymatic degradation.- Use low-binding microplates.- Include a control with heat-inactivated microsomes to differentiate between enzymatic metabolism and non-specific binding. |
| No significant metabolism observed for a known rapidly metabolized compound (positive control) | - Inactive liver microsomes- Inactive NADPH regenerating system- Incorrect assay conditions | - Use a new batch of liver microsomes from a reputable supplier.- Prepare fresh NADPH regenerating system for each experiment.- Verify the incubation temperature (37°C), pH of the buffer (typically 7.4), and the concentrations of all components. |
| Unexpectedly slow metabolism of this compound | - Inhibition of metabolic enzymes by the compound itself or its metabolites- Low intrinsic clearance of the compound | - Perform the assay at multiple concentrations of this compound to assess for concentration-dependent metabolism.- If slow metabolism is confirmed, consider using a higher protein concentration or a longer incubation time. |
| Difficulty in detecting this compound by LC-MS/MS | - Poor ionization of the compound- Matrix effects from the incubation components- Suboptimal chromatography | - Optimize the mass spectrometer source parameters for this compound.- Implement a sample clean-up step (e.g., protein precipitation followed by solid-phase extraction) to remove interfering substances.- Optimize the HPLC gradient and column chemistry to achieve good peak shape and retention. |
Experimental Protocols
Detailed Protocol for Metabolic Stability of this compound in Human Liver Microsomes
This protocol outlines the steps for determining the in vitro metabolic stability of this compound.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)
-
96-well microplates (low-binding plates recommended)
-
Incubator shaker (37°C)
-
Centrifuge
2. Preparation of Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution in acetonitrile to a suitable working concentration (e.g., 100 µM).
-
HLM Suspension: Thaw the pooled HLMs on ice and dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System Solution: Prepare the solution according to the manufacturer's instructions in phosphate buffer.
3. Incubation Procedure:
-
Pre-warm the HLM suspension and the NADPH regenerating system solution to 37°C.
-
In a 96-well plate, add the HLM suspension to each well.
-
Add the this compound working solution to each well to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well. For the time zero (T0) point, add cold acetonitrile with the internal standard before adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3 volumes of cold acetonitrile containing the internal standard to the respective wells.
-
Include a negative control incubation without the NADPH regenerating system to assess for non-NADPH-dependent metabolism.
4. Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))
Visualizations
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Caption: Key components and outputs of the liver microsome metabolic stability assay.
References
Technical Support Center: Synthesis and Evaluation of Corynoxine B Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the synthesis and evaluation of more potent Corynoxine B derivatives, such as CB6.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind developing derivatives of this compound?
A1: this compound, a natural alkaloid, is a known inducer of neuronal autophagy. However, its therapeutic potential, particularly for neurodegenerative diseases like Parkinson's, is limited by its relatively low permeability across the blood-brain barrier. To address this, derivatives like CB6 have been synthesized to enhance brain bioavailability and potency as autophagy inducers[1].
Q2: What is the key structural modification in CB6 compared to this compound?
A2: CB6 is synthesized from this compound through the addition of an N-propyl group. This modification increases the hydrophobicity of the molecule, leading to improved brain permeability[1].
Q3: What is the primary mechanism of action for CB6?
A3: CB6 induces autophagy by activating the PIK3C3/VPS34 complex, which leads to the production of phosphatidylinositol 3-phosphate (PI3P)[1][2]. This process is crucial for the initiation of autophagosome formation. The induction of autophagy by CB6 has been shown to be neuroprotective in models of Parkinson's disease[1].
Troubleshooting Guides
Synthesis of CB6
Issue 1: Low yield during the N-propylation of this compound.
-
Potential Cause: Incomplete reaction or side product formation.
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and stoichiometry of the alkylating agent (e.g., propyl iodide or bromide).
-
Choice of Base: The choice and concentration of the base (e.g., potassium carbonate, sodium hydride) are critical. Ensure the base is sufficiently strong to deprotonate the indole nitrogen but not so strong as to cause degradation.
-
Solvent Purity: Use anhydrous solvents to prevent quenching of the base and side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Issue 2: Difficulty in purifying CB6.
-
Potential Cause: Presence of unreacted starting material and closely related side products.
-
Troubleshooting Steps:
-
Chromatography Optimization: Develop a gradient elution method for column chromatography. A combination of non-polar (e.g., hexane or heptane) and moderately polar (e.g., ethyl acetate) solvents is typically effective for separating spirooxindole alkaloids.
-
Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Issue 3: Stereoselectivity issues during synthesis.
-
Potential Cause: The spirocyclic core of this compound presents a stereochemical challenge. Reaction conditions can influence the stereochemical outcome.
-
Troubleshooting Steps:
-
Chiral Catalysts: For asymmetric synthesis, the use of chiral catalysts or auxiliaries may be necessary to control the stereochemistry.
-
Temperature Control: Lowering the reaction temperature can sometimes improve stereoselectivity.
-
Characterization: Use analytical techniques such as chiral HPLC and nuclear magnetic resonance (NMR) spectroscopy to determine the stereochemical purity of the product.
-
Biological Evaluation
Issue 4: Inconsistent results in autophagy flux assays (Western Blot for LC3-II).
-
Potential Cause: Technical variability in sample preparation, electrophoresis, or antibody incubation.
-
Troubleshooting Steps:
-
Use of Lysosomal Inhibitors: To accurately measure autophagic flux, it is essential to include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An increase in LC3-II levels in the presence of the inhibitor indicates a true induction of autophagy.
-
Antibody Quality: The affinity of antibodies for LC3-I versus LC3-II can vary. It is recommended to normalize LC3-II levels to a loading control rather than using the LC3-II/LC3-I ratio.
-
Gel Electrophoresis: Due to the small size difference between LC3-I and LC3-II, use a high-percentage polyacrylamide gel (e.g., 15%) for better separation.
-
Loading Control: Ensure the loading control used (e.g., β-actin or GAPDH) is not affected by the experimental conditions.
-
Issue 5: High variability in the MPTP mouse model of Parkinson's disease.
-
Potential Cause: Differences in mouse strain, age, sex, and MPTP administration protocol can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Animal Cohorts: Use mice of the same strain, age, and sex for all experimental groups.
-
MPTP Dosing: The dose and frequency of MPTP administration are critical. Even very low doses can induce significant neurodegeneration. A consistent and well-validated protocol should be followed.
-
Behavioral Testing: Acclimatize the animals to the testing environment before starting the experiments to reduce stress-induced variability.
-
Histological Analysis: Ensure consistent tissue processing and staining procedures for immunohistochemical analysis of dopaminergic neurons.
-
Quantitative Data
Table 1: Comparison of this compound and CB6 Potency and Brain Permeability
| Compound | Autophagy Induction (Effective Concentration) | Brain-to-Plasma Ratio (at 2 hours post-oral administration) | Peak Concentration in Brain (ng/g) |
| This compound | - | ~0.2 | ~20 |
| CB6 | 20-40 µM in N2a cells | ~1.0 | ~80 |
Experimental Protocols
Synthesis of CB6 from this compound
This protocol is a general guideline based on the structural modification.
-
Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., acetone or DMF).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃), to the solution.
-
Addition of Alkylating Agent: Add propyl iodide or propyl bromide to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitor by TLC).
-
Work-up: Quench the reaction, extract the product with an organic solvent, and wash with brine.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.
Autophagy Flux Assay by Western Blot
-
Cell Culture: Plate neuronal cells (e.g., N2a or SH-SY5Y) and allow them to adhere.
-
Treatment: Treat the cells with CB6 at the desired concentrations for the specified time. Include a vehicle control and a positive control (e.g., rapamycin). For flux measurement, include a set of wells treated with both CB6 and a lysosomal inhibitor (e.g., 100 nM bafilomycin A1 for the last 4 hours of treatment).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and then incubate with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the LC3-II and loading control bands. Normalize the LC3-II signal to the loading control.
PIK3C3 Kinase Activity Assay
This is a representative protocol; specific kit instructions should be followed.
-
Immunoprecipitation (Optional): Immunoprecipitate the PIK3C3 complex from cell lysates using an antibody against a component of the complex (e.g., Beclin-1).
-
Kinase Reaction: In a reaction buffer, combine the immunoprecipitated complex or recombinant PIK3C3 enzyme, the lipid substrate (e.g., phosphatidylinositol), and ATP (often radiolabeled with ³²P).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for the phosphorylation of the substrate.
-
Lipid Extraction: Stop the reaction and extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the phosphorylated lipid product (PIP3) from the unreacted substrate by TLC.
-
Detection: Visualize the radiolabeled PIP3 by autoradiography and quantify the spot intensity.
Visualizations
References
Controlling for Corynoxine B degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for the degradation of Corynoxine B in experimental setups.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, focusing on preventing its degradation.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause: Degradation of this compound in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Stock Solution Integrity:
-
Ensure this compound powder has been stored correctly at -20°C and is within the recommended shelf life (typically 3 years for powder)[1].
-
Prepare fresh stock solutions in a suitable solvent like DMSO[1]. For long-term storage, aliquot the stock solution and store at -80°C for up to two years or -20°C for up to one year to avoid repeated freeze-thaw cycles[1].
-
When preparing stock solutions, use newly opened, anhydrous DMSO, as hygroscopic DMSO can impact solubility[1]. Sonication may be required to fully dissolve the compound[1].
-
-
Working Solution Stability:
-
Prepare working solutions fresh for each experiment from a frozen stock. Do not store diluted working solutions for extended periods.
-
For in vivo experiments, it is recommended to prepare the working solution on the same day of use.
-
-
Experimental Conditions:
-
Minimize the exposure of this compound-containing media to light by using amber-colored tubes and plates or by covering them with aluminum foil.
-
Maintain a consistent and appropriate pH in your cell culture medium, as significant pH shifts can affect the stability of alkaloids.
-
-
Issue 2: Variability in analytical quantification (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of this compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Sample Handling:
-
Process samples (e.g., plasma, cell lysates) as quickly as possible and store them at -80°C until analysis.
-
Use a validated analytical method, such as UPLC-MS/MS, for accurate quantification.
-
-
Autosampler Stability:
-
If using an autosampler for extended runs, maintain the samples at a low temperature (e.g., 4°C) to minimize degradation in the vial.
-
-
Method Validation:
-
Ensure your analytical method is validated for stability, demonstrating that this compound does not degrade under the analytical conditions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as follows:
-
Powder: -20°C for up to 3 years or at 4°C for up to 2 years.
-
In Solvent (e.g., DMSO): -80°C for up to 2 years, or -20°C for up to 1 year. It is highly recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q2: How should I prepare solutions of this compound?
A2:
-
Stock Solutions: this compound is soluble in DMSO up to 83.33 mg/mL (216.74 mM), though sonication may be necessary. Use fresh, anhydrous DMSO for the best results.
-
Working Solutions for in vitro experiments: Dilute the DMSO stock solution with your cell culture medium to the desired final concentration immediately before use.
-
Working Solutions for in vivo experiments: A common protocol involves a step-wise dilution. For example, a stock in DMSO can be mixed with PEG300, followed by Tween-80, and finally saline to achieve the desired concentration and vehicle composition. Always prepare these solutions fresh on the day of the experiment.
Q3: What are the known degradation pathways for this compound?
A3: Specific degradation pathways for this compound under various stress conditions (e.g., acid, base, oxidation, light) have not been extensively detailed in publicly available literature. However, like many oxindole alkaloids, it may be susceptible to hydrolysis and oxidation. A proposed fragmentation pathway under mass spectrometry conditions has been described, which can help in identifying potential degradation products if they are formed.
Q4: How can I monitor for this compound degradation?
A4: A stability-indicating analytical method, such as UPLC-MS/MS, is the most effective way to monitor for degradation. Such a method can separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound.
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound Stability
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Signaling Pathways
This compound is known to induce autophagy, a cellular process for degrading and recycling cellular components, through multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
1. Akt/mTOR Pathway
Corynoxine, an enantiomer of this compound, has been shown to induce autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and proliferation, and its inhibition is a common mechanism for autophagy induction.
2. HMGB1/Beclin 1 Pathway
This compound enhances autophagy by promoting the interaction between High Mobility Group Box 1 (HMGB1) and Beclin 1. This interaction is crucial for the activation of the VPS34 complex, a key initiator of autophagosome formation.
Quantitative Data Summary
While specific degradation kinetics for this compound are not widely published, the following table summarizes its known stability and solubility information.
| Parameter | Condition | Value | Reference |
| Storage Stability (Powder) | -20°C | ≥ 3 years | |
| 4°C | ≥ 2 years | ||
| Storage Stability (in DMSO) | -80°C | ≥ 2 years | |
| -20°C | ≥ 1 year | ||
| Solubility | DMSO | ≥ 83.33 mg/mL (216.74 mM) | |
| Acetonitrile | Slightly soluble (0.1-1 mg/ml) | ||
| Methanol | Slightly soluble (0.1-1 mg/ml) |
References
Mitigating batch-to-batch variability of commercial Corynoxine B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from the batch-to-batch variability of commercial Corynoxine B. The information is intended for researchers, scientists, and drug development professionals to ensure the consistency and reproducibility of their experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known mechanisms of action?
A1: this compound is a natural oxindole alkaloid originally isolated from plants of the Uncaria genus. It is recognized for its diverse biological activities, notably as an autophagy enhancer.[1][2] It has been shown to promote the clearance of protein aggregates, such as alpha-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease.[2][3][4] Key signaling pathways modulated by this compound include the Akt/mTOR and PI3K/AKT pathways.
Q2: What is batch-to-batch variability and why is it a concern for natural products like this compound?
A2: Batch-to-batch variability refers to the chemical and physical differences between different production lots of a compound. For natural products like this compound, this variability can be influenced by factors such as the geographical source of the plant material, harvesting time, and the specific extraction and purification methods used. This can lead to inconsistencies in purity, impurity profiles, and the concentration of the active compound, which can in turn affect experimental reproducibility.
Q3: My experimental results using a new batch of this compound are different from my previous experiments. Could this be due to batch variability?
A3: Yes, inconsistent experimental outcomes when using a new batch of a natural product are often a sign of batch-to-batch variability. If you observe significant deviations in your results under otherwise identical experimental conditions, it is crucial to perform quality control checks on the new batch.
Q4: What are the recommended storage and handling conditions for this compound to minimize degradation?
A4: To ensure stability, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For solutions in a solvent like DMSO, storage at -80°C is recommended for up to 2 years. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use. Always refer to the supplier's certificate of analysis for lot-specific storage recommendations.
Section 2: Troubleshooting Guides
Issue 1: Inconsistent Bioactivity or Potency
You observe a significant difference in the biological effect (e.g., altered dose-response curve, reduced efficacy) with a new batch of this compound.
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent bioactivity.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Lower Purity/Concentration | The actual concentration of this compound in the new batch may be lower than stated. Perform an independent analysis to verify the purity and concentration. |
| Degradation | Improper storage or handling may have led to the degradation of the compound. Review storage conditions and prepare a fresh stock solution from the powder. |
| Presence of Impurities | The new batch may contain impurities that interfere with the biological assay. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
A new batch of this compound induces a higher level of cell death or activates signaling pathways not previously observed.
Troubleshooting Workflow
Caption: Workflow for troubleshooting unexpected toxicity.
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Toxic Co-extractives | The purification process may not have adequately removed other alkaloids or compounds from the source plant material that have cytotoxic properties. |
| Residual Solvents | Contamination with residual solvents from the purification process can induce cellular toxicity. |
| Related Isomers | The presence of isomers of this compound with different activity profiles could be responsible for the off-target effects. |
Section 3: Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC
This protocol provides a general method for assessing the purity of a this compound batch.
Methodology
-
Standard Preparation: Prepare a stock solution of a previously validated, high-purity batch of this compound (if available) in DMSO at a concentration of 1 mg/mL.
-
Sample Preparation: Prepare a solution of the new batch of this compound at the same concentration in DMSO.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for alkaloid separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 220-280 nm).
-
-
Analysis: Inject both the standard and the sample. Compare the retention time of the major peak in the sample to that of the standard to confirm identity. Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks.
Data Presentation
| Batch ID | Retention Time (min) | Peak Area (AUC) | Calculated Purity (%) |
| Reference Std | 7.52 | 1,250,000 | 99.5 |
| New Batch | 7.51 | 1,180,000 | 95.2 |
Protocol 2: Functional Assay - Monitoring Autophagy via Western Blot
This protocol assesses the bioactivity of this compound by measuring its effect on autophagy markers.
Methodology
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y or N2a) and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound from both the old and new batches for a specified time (e.g., 6-12 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blot: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against LC3-II and p62. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
Section 4: Signaling Pathway Diagrams
This compound and Autophagy Induction via Akt/mTOR Pathway
Caption: this compound inhibits the Akt/mTOR pathway to induce autophagy.
This compound and Anti-Inflammatory Effects via ERK1/2 Pathway
Caption: this compound inhibits ERK1/2 phosphorylation, reducing inflammation.
References
Technical Support Center: Corynoxine B Oral Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Corynoxine B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a tetracyclic oxindole alkaloid found in plants such as Uncaria rhynchophylla and Mitragyna speciosa (Kratom).[1][2][3] It is being investigated for various therapeutic properties, including as a potential autophagy enhancer for neurodegenerative diseases.[2][4] Poor oral bioavailability is a significant concern because it can lead to low plasma concentrations, high inter-individual variability, and consequently, diminished or inconsistent therapeutic efficacy. This necessitates the administration of higher doses, which can increase the risk of adverse effects.
Q2: What are the primary factors contributing to the poor oral bioavailability of this compound?
A2: While specific data for this compound is limited, the primary factors for poor oral bioavailability of compounds with similar characteristics typically include:
-
Poor aqueous solubility: Many alkaloids exhibit low solubility in water, which is a rate-limiting step for absorption in the gastrointestinal (GI) tract.
-
Low intestinal permeability: The ability of the drug to pass through the intestinal epithelium into the bloodstream may be limited.
-
First-pass metabolism: The drug may be extensively metabolized in the liver (and to a lesser extent in the gut wall) before it reaches systemic circulation.
-
Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing its net absorption.
Q3: Are there any known pharmacokinetic parameters for this compound?
A3: Pharmacokinetic data for this compound is not extensively available. However, some studies on Kratom alkaloids have provided limited data in rats. It's important to note that these values can vary significantly based on the formulation and animal model.
Troubleshooting Guides
Problem 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Possible Causes:
-
Poor dissolution of the compound in the GI tract.
-
Low permeability across the intestinal membrane.
-
Significant first-pass metabolism.
-
Efflux by P-glycoprotein transporters.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of this compound at different pH values representative of the GI tract.
-
Assess its lipophilicity (LogP/LogD).
-
Evaluate its permeability using in vitro models like Caco-2 cell monolayers.
-
-
Investigate Metabolic Stability:
-
Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the extent of first-pass metabolism.
-
-
Evaluate P-gp Efflux:
-
Use in vitro models with P-gp overexpressing cells to determine if this compound is a substrate for this transporter.
-
-
Formulation Strategies:
-
Improve Solubility: Consider formulation approaches such as solid dispersions, micronization, or nanoformulations.
-
Enhance Permeability: Explore the use of permeation enhancers or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).
-
Inhibit P-gp Efflux: Co-administer with a known P-gp inhibitor in preclinical models to confirm the role of efflux.
-
Problem 2: Inconsistent Results in Preclinical Efficacy Studies
Possible Causes:
-
High variability in oral absorption.
-
Food effects on drug absorption.
-
Inadequate formulation for consistent delivery.
Troubleshooting Steps:
-
Standardize Dosing Conditions:
-
Administer this compound to fasted animals to minimize food-related variability.
-
Ensure a consistent vehicle is used for administration.
-
-
Develop an Optimized Formulation:
-
Based on the troubleshooting for low plasma concentrations, develop a more robust formulation (e.g., a nanosuspension or a solid dispersion) to ensure more consistent dissolution and absorption.
-
-
Conduct a Dose-Ranging Study:
-
Evaluate the dose-proportionality of exposure. Non-linear pharmacokinetics may indicate saturation of absorption or metabolic processes.
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected Kratom Alkaloids in Rats Following Oral Administration
| Alkaloid | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T1/2 (h) | Reference |
| Corynoxine | Not specified | Not detected | - | - | - | |
| This compound | Not specified | Not detected | - | - | - | |
| Mitragynine | 10 | 327.6 ± 45.2 (trough at 24h) | - | - | 36.4 ± 0.6 (metabolic) |
Note: Data for Corynoxine and this compound systemic exposure after oral administration of traditional Kratom products in rats showed that they were not detected, suggesting very low bioavailability. This highlights the need for bioavailability enhancement strategies.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion
Objective: To improve the dissolution rate and oral bioavailability of this compound by formulating it as a solid dispersion.
Materials:
-
This compound
-
A suitable carrier polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Methodology:
-
Solvent Evaporation Method: a. Dissolve this compound and the carrier polymer in the selected solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w). b. Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40-60°C). c. Once a solid film is formed on the wall of the flask, continue drying under high vacuum for several hours to remove any residual solvent. d. Scrape the solid dispersion from the flask. e. Gently grind the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size. f. Store the prepared solid dispersion in a desiccator.
-
Characterization: a. Perform in vitro dissolution studies comparing the solid dispersion to the pure drug. b. Characterize the solid state of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate of P-glycoprotein.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
This compound
-
Hank's Balanced Salt Solution (HBSS)
-
Lucifer yellow (a marker for monolayer integrity)
-
Verapamil or another known P-gp inhibitor
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: a. Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer. b. Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Study (Bidirectional Transport): a. Apical to Basolateral (A-B) Transport: i. Wash the cell monolayers with pre-warmed HBSS. ii. Add a solution of this compound in HBSS to the apical (upper) chamber. iii. Add fresh HBSS to the basolateral (lower) chamber. iv. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS. b. Basolateral to Apical (B-A) Transport: i. Add a solution of this compound in HBSS to the basolateral chamber. ii. Add fresh HBSS to the apical chamber. iii. At the same time points, take samples from the apical chamber.
-
P-gp Substrate Identification: a. Repeat the bidirectional transport study in the presence of a P-gp inhibitor (e.g., verapamil) in both the apical and basolateral chambers.
-
Sample Analysis and Calculation: a. Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. c. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux. A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Caption: Workflow for investigating poor oral bioavailability.
Caption: Potential intestinal absorption and efflux pathways.
Caption: Strategies to overcome poor oral bioavailability.
References
Validation & Comparative
A Tale of Two Isomers: Dissecting the Autophagy-Inducing Pathways of Corynoxine B and Corynoxine
In the realm of neuroprotective research, the induction of autophagy—a cellular self-cleaning process—has emerged as a promising therapeutic strategy for neurodegenerative diseases. Among the natural compounds identified as potent autophagy enhancers are Corynoxine B and its enantiomer, Corynoxine, both oxindole alkaloids isolated from the medicinal herb Uncaria rhynchophylla. While structurally similar, these two molecules employ distinct signaling pathways to initiate this critical cellular process. This guide provides a comparative analysis of their mechanisms, supported by experimental data, to inform researchers and drug development professionals.
Divergent Mechanisms of Autophagy Induction
The fundamental difference in the pro-autophagic activity of this compound and Corynoxine lies in their primary molecular targets. This compound initiates autophagy through a Beclin-1-dependent, mTOR-independent pathway, whereas Corynoxine utilizes the classical Akt/mTOR signaling cascade.
This compound operates by enhancing the activity of the Beclin 1/VPS34 complex, a crucial initiator of autophagosome formation.[1][2] It achieves this by directly binding to High Mobility Group Box 1 and 2 (HMGB1/2) proteins.[1][2][3] This interaction promotes the association between Beclin-1 and HMGB1/2, leading to the activation of the VPS34 lipid kinase and subsequent autophagosome nucleation. Notably, this mechanism functions independently of the primary nutrient-sensing mTOR pathway. A synthetic derivative of this compound, known as CB6, has also been shown to induce autophagy by activating the PIK3C3 (VPS34) complex.
Conversely, Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth and metabolism that acts as a potent suppressor of autophagy. Experimental evidence demonstrates that treatment with Corynoxine leads to a reduction in the phosphorylation levels of key proteins in this pathway, including Akt, mTOR, and their downstream effector p70 S6 Kinase. This inhibition relieves the suppressive effect of mTOR on the autophagy machinery, thereby promoting the formation of autophagosomes.
Comparative Analysis of Experimental Data
The following table summarizes the key molecular events and markers modulated by this compound and Corynoxine based on in vitro studies.
| Feature | This compound | Corynoxine |
| Primary Target | HMGB1/2 | Akt/mTOR pathway |
| Signaling Pathway | Beclin-1 dependent, mTOR-independent | Akt/mTOR dependent |
| Effect on Beclin-1 | Enhances interaction with HMGB1/2, activating the Beclin 1/VPS34 complex | No direct effect reported |
| Effect on mTOR | No significant inhibition | Inhibits phosphorylation of mTOR and its downstream target p70 S6K |
| Effect on Akt | No significant inhibition reported | Inhibits phosphorylation of Akt |
| Autophagy Markers | Increased LC3-II, decreased p62/SQSTM1 | Increased LC3-II, decreased p62/SQSTM1 |
| Effective Concentration | 20 µM in N2a and PC12 cells | 25 µM in N2a cells |
Visualizing the Signaling Pathways
The distinct mechanisms of this compound and Corynoxine are illustrated in the following signaling pathway diagrams.
Experimental Methodologies
The findings described are primarily based on standard molecular and cellular biology techniques to assess the induction of autophagy and the modulation of signaling pathways.
Western Blotting
This technique is employed to quantify the protein levels of key autophagy markers and signaling molecules.
-
Cell Lysis: Cultured neuronal cells (e.g., N2a, PC12) are treated with this compound, Corynoxine, or vehicle control for a specified duration. Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins such as LC3, p62/SQSTM1, phospho-Akt, total Akt, phospho-mTOR, total mTOR, phospho-p70 S6K, and total p70 S6K. A loading control like β-actin or GAPDH is also probed.
-
Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
Fluorescence Microscopy
This method is used to visualize the formation of autophagosomes within cells.
-
Transfection: Neuronal cells are transiently transfected with a plasmid encoding a fluorescently tagged LC3 protein (e.g., GFP-LC3).
-
Treatment: Transfected cells are treated with this compound, Corynoxine, or vehicle control.
-
Fixation and Imaging: Cells are fixed with paraformaldehyde, and the subcellular localization of GFP-LC3 is observed using a confocal fluorescence microscope.
-
Quantification: The formation of distinct GFP-LC3 puncta, representing the recruitment of LC3 to autophagosome membranes, is quantified to assess autophagy induction.
The following diagram illustrates a typical experimental workflow for assessing autophagy induction.
References
Corynoxine B vs. Rapamycin: A Comparative Guide to mTOR-Independent Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Corynoxine B and rapamycin, two potent inducers of autophagy, with a focus on their efficacy in mTOR-independent autophagy. This document summarizes their mechanisms of action, presents available experimental data, and provides detailed protocols for key autophagy assays.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and the pathogenesis of various diseases, including neurodegenerative disorders and cancer. Pharmacological modulation of autophagy is a promising therapeutic strategy. Rapamycin, a well-established mTOR (mammalian target of rapamycin) inhibitor, is a canonical inducer of autophagy. However, its mTOR-dependent mechanism can have broad effects on cellular metabolism and proliferation. This compound, a natural oxindole alkaloid, has emerged as a novel autophagy inducer that operates through an mTOR-independent pathway, offering a potentially more targeted approach to autophagy modulation. This guide explores the key differences and similarities between these two compounds.
Mechanisms of Action
Rapamycin: The mTOR-Dependent Pathway
Rapamycin induces autophagy by inhibiting mTOR complex 1 (mTORC1), a central regulator of cell growth and metabolism.[1][2] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting the ULK1/Atg13/FIP200 complex, a key initiator of autophagosome formation.[1] Rapamycin, by binding to FKBP12, allosterically inhibits mTORC1, leading to the dephosphorylation and activation of the ULK1 complex, thereby initiating autophagy.[1]
This compound: An mTOR-Independent Route
In contrast to rapamycin, this compound induces autophagy through a mechanism that is independent of mTOR inhibition.[3] It has been shown to activate the Beclin 1/Vps34 complex, which is a crucial component of the class III phosphoinositide 3-kinase (PI3K) complex responsible for the nucleation of the autophagosomal membrane. Specifically, this compound has been found to enhance the interaction between Beclin 1 and HMGB1/2, promoting the activity of the Vps34 kinase and subsequent autophagosome formation. It is important to note that an enantiomer of this compound, known as Corynoxine, has been reported to induce autophagy via the mTOR-dependent pathway, highlighting the stereospecificity of its mechanism.
Signaling Pathway Diagrams
Caption: Rapamycin's mTOR-dependent autophagy pathway.
Caption: this compound's mTOR-independent autophagy pathway.
Quantitative Data Comparison
The following table summarizes quantitative data on the induction of autophagy by this compound and rapamycin from various studies. Note: This data is not from a direct head-to-head comparison and was generated under different experimental conditions. Therefore, direct comparison of the absolute values should be made with caution.
| Compound | Assay | Cell Line | Concentration | Treatment Time | Observed Effect | Reference |
| This compound | Western Blot (LC3-II/β-actin) | N2a | 20 µM | 12 h | ~2.5-fold increase in LC3-II | |
| Western Blot (LC3-II/β-actin) | SH-SY5Y | 25 µM | 12 h | ~2-fold increase in LC3-II | ||
| Fluorescence Microscopy (GFP-LC3 puncta) | PC12 | 20 µM | 6 h | Significant increase in puncta per cell | ||
| Rapamycin | Western Blot (LC3-II/LC3-I) | Primary Schwann Cells | 25 nM | 48 h | ~2.5-fold increase in LC3-II/I ratio | |
| Western Blot (LC3-II/GAPDH) | HaCaT | 1 µM | 12 h | Significant increase in LC3-II | ||
| Fluorescence Microscopy (GFP-LC3 puncta) | HeLa | 500 nM | 4 h | Significant increase in puncta per cell |
Experimental Protocols
Western Blot for LC3-I to LC3-II Conversion
This protocol is a widely used method to monitor autophagy by detecting the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated, lipidated form (LC3-II). An increase in the LC3-II/LC3-I or LC3-II/loading control ratio is indicative of increased autophagosome formation. To measure autophagic flux, cells are treated with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of LC3-II in autolysosomes.
Materials:
-
Cell culture reagents
-
This compound or Rapamycin
-
Bafilomycin A1 (or Chloroquine)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3B
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or rapamycin for the specified duration. For autophagic flux measurement, a parallel set of cells should be co-treated with a lysosomal inhibitor like bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the treatment period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Densitometry Analysis: Quantify the band intensities for LC3-II and the loading control using image analysis software. The ratio of LC3-II to the loading control is calculated to determine the level of autophagy.
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
This fluorescence microscopy-based assay is used to monitor autophagic flux. It utilizes a tandem fluorescent protein, mRFP-GFP, fused to LC3. In non-acidic compartments like autophagosomes, both GFP and mRFP fluoresce, resulting in yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, leading to red puncta. An increase in red puncta indicates efficient autophagic flux.
Materials:
-
Cells stably or transiently expressing the mRFP-GFP-LC3 plasmid
-
Cell culture reagents
-
This compound or Rapamycin
-
Fluorescence microscope with appropriate filters for GFP and mRFP
-
Image analysis software
Procedure:
-
Cell Transfection and Treatment:
-
Transfect cells with the mRFP-GFP-LC3 plasmid and allow for expression (typically 24-48 hours).
-
Treat the cells with this compound or rapamycin for the desired time.
-
-
Live-Cell Imaging or Fixation:
-
For live-cell imaging, observe the cells directly under a fluorescence microscope.
-
Alternatively, fix the cells with 4% paraformaldehyde, wash with PBS, and mount on slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using both GFP and mRFP channels.
-
Merge the images to visualize yellow (autophagosomes) and red (autolysosomes) puncta.
-
Quantify the number of yellow and red puncta per cell using image analysis software. An increase in the ratio of red to yellow puncta indicates an increase in autophagic flux.
-
Conclusion
Both this compound and rapamycin are effective inducers of autophagy. The primary distinction lies in their mechanism of action, with rapamycin acting through the well-characterized mTOR-dependent pathway and this compound utilizing an mTOR-independent pathway involving the Beclin 1/Vps34 complex. This difference makes this compound a valuable tool for studying mTOR-independent autophagy and a potential therapeutic candidate with a more targeted mechanism of action, potentially avoiding some of the broader metabolic effects of mTOR inhibition. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in various cellular and disease contexts.
References
A Comparative Analysis of the Neuroprotective Efficacy of Corynoxine B and Rhynchophylline
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Neuroprotective Alkaloids
Corynoxine B and rhynchophylline, two oxindole alkaloids isolated from the plant Uncaria rhynchophylla, have emerged as significant candidates in the search for effective neuroprotective agents. Both compounds have demonstrated potential in preclinical models of neurodegenerative diseases, including Parkinson's and Alzheimer's. This guide provides a detailed comparison of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these molecules.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Rhynchophylline |
| Primary Mechanism | Autophagy Induction | Anti-inflammatory, Antioxidant, Anti-apoptotic |
| Key Molecular Targets | Beclin-1, VPS34, HMGB1/2 | MAPK, NF-κB, Nrf2-ARE, Ion Channels |
| Primary Disease Models | Parkinson's Disease | Alzheimer's Disease, Parkinson's Disease, Cerebral Ischemia |
| Key Effects | Promotes clearance of protein aggregates (α-synuclein) | Reduces neuroinflammation, oxidative stress, and neuronal apoptosis |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize quantitative data from various studies, illustrating the neuroprotective efficacy of this compound and rhynchophylline in different experimental models. It is important to note that direct comparisons are challenging due to variations in experimental design across studies.
This compound: Efficacy in Parkinson's Disease Models
| Experimental Model | Treatment | Key Findings | Reference |
| Rotenone-induced PD rats | 2.5 mg/kg & 5 mg/kg Corynoxine | Increased striatal dopamine levels.[1][2] | [1][2] |
| Rotenone-induced PD mice | 5 mg/kg & 10 mg/kg Corynoxine | Increased striatal dopamine levels and improved motor function in rotarod and pole tests.[1] | |
| MPP+-treated PC12 cells | 20 µM & 40 µM CB6 (a this compound derivative) | Significantly increased LC3B-II levels and reduced SQSTM1 levels, indicating autophagy induction. | |
| MPTP-induced PD mice | 10 mg/kg & 20 mg/kg CB6 (a this compound derivative) daily for 21 days | Significantly improved motor dysfunction and prevented the loss of dopaminergic neurons. | |
| Manganese-exposed SH-SY5Y cells | 25, 50, and 100 μM this compound | Ameliorated Mn-induced autophagic dysregulation and neurotoxicity. |
Rhynchophylline: Efficacy in Various Neurological Disease Models
| Experimental Model | Treatment | Key Findings | Reference |
| MPP+-induced cerebellar granule neurons | 10, 30, 50 µM Rhynchophylline | Increased neuronal viability from ~50% to ~57%, ~75%, and ~81% respectively. | |
| Aβ25–35-treated PC12 cells | 100 µM Rhynchophylline | Significantly decreased intracellular calcium levels (from 230% to lower) and reduced tau hyperphosphorylation. | |
| LPS-stimulated primary microglia | Concentration-dependent | Markedly reduced the production of NO, PGE2, MCP-1, TNF-α, and IL-1β. | |
| pMCAO (stroke model) rats | 30 mg/kg Rhynchophylline | Reduced ischemic brain volume from ~41% to ~29%. | |
| APP/PS1 AD mice | 50 mg·kg−1·day−1 Rhynchophylline for 4 weeks | Decreased amyloid plaque deposition in the cortex and hippocampus. | |
| Aβ1-42-induced AD mice | 10 or 20 mg/kg Rhynchophylline | Ameliorated cognitive impairment and attenuated oxidative stress. |
Mechanisms of Action: A Tale of Two Pathways
The neuroprotective effects of this compound and rhynchophylline are mediated through distinct signaling pathways.
This compound: The Autophagy Enhancer
This compound primarily exerts its neuroprotective effects by inducing autophagy, the cellular process for degrading and recycling damaged components, including toxic protein aggregates that are hallmarks of many neurodegenerative diseases.
Rhynchophylline: The Multi-Target Regulator
Rhynchophylline demonstrates a broader mechanism of action, targeting multiple pathways involved in neuroinflammation, oxidative stress, and excitotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
In Vitro Neuroprotection Assays
References
- 1. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
A Comparative Analysis of Corynoxine B and its Derivative CB6 in Neuroprotection
A head-to-head comparison of the parent compound Corynoxine B and its synthesized derivative, CB6, reveals significant enhancements in brain permeability and neuroprotective efficacy. This guide provides a detailed examination of their comparative performance, supported by experimental data, for researchers and professionals in drug development.
This compound (Cory B), a natural oxindole alkaloid, has been identified as a promising agent for inducing autophagy, a cellular process critical for clearing protein aggregates implicated in neurodegenerative diseases like Parkinson's Disease (PD).[1][2][3] However, its therapeutic potential has been limited by relatively low brain permeability.[1][2] To address this, a derivative, CB6, was synthesized by adding an N-propyl group to Cory B, aiming to increase its hydrophobicity and ability to cross the blood-brain barrier. This guide outlines the comparative efficacy of CB6 versus Cory B, drawing on key in vitro and in vivo experimental findings.
Enhanced Brain Bioavailability of CB6
A critical determinant of a neuroprotective agent's efficacy is its ability to reach its target in the central nervous system. A comparative pharmacokinetic study in C57BL/6 mice demonstrated the superior brain permeability of CB6 over its parent compound. Following oral administration, CB6 exhibited a higher peak concentration in the brain and a greater brain-to-plasma concentration ratio compared to this compound. This enhanced bioavailability suggests that CB6 can achieve therapeutic concentrations in the brain more effectively than Cory B.
Superior Autophagy Induction in Neuronal Cells
The primary mechanism of action for both compounds is the induction of autophagy. In vitro experiments using cultured N2a neural cells showed that CB6 is a more potent inducer of autophagy than this compound. The levels of key autophagy markers, microtubule-associated protein 1A/1B-light chain 3-II (LC3B-II) and sequestosome 1 (SQSTM1/p62), were assessed via Western blot. Treatment with CB6 at various concentrations (5–40 μM) resulted in a dose-dependent increase in the LC3B-II/LC3B-I ratio and a corresponding decrease in SQSTM1/p62 levels, indicating a more robust activation of the autophagy flux compared to this compound at a similar concentration (20 µM).
Comparative In Vitro Autophagy Induction:
| Compound | Concentration (µM) | Relative LC3B-II Level (Fold Change vs. Control) | Relative SQSTM1/p62 Level (Fold Change vs. Control) |
| Control | - | 1.0 | 1.0 |
| This compound | 20 | ~2.5 | ~0.6 |
| CB6 | 5 | ~1.5 | ~0.8 |
| CB6 | 10 | ~2.0 | ~0.7 |
| CB6 | 20 | ~3.0 | ~0.5 |
| CB6 | 40 | ~3.5 | ~0.4 |
| Data is approximated from graphical representations in the cited literature and is for comparative illustration. |
Neuroprotective Effects in a Parkinson's Disease Model
The enhanced autophagy-inducing capability of CB6 translated to significant neuroprotective effects in an in vivo model of Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model, oral administration of CB6 (10 and 20 mg/kg/day for 21 days) significantly mitigated motor dysfunction and protected against the loss of dopaminergic neurons in the substantia nigra pars compacta and striatum. These findings underscore the therapeutic potential of CB6 in preventing parkinsonian toxicity.
Mechanism of Action: Activation of the PIK3C3 Complex
Both this compound and CB6 induce autophagy through a Beclin-1 (BECN1)-dependent pathway. However, CB6 has been specifically shown to exert its effects by activating the PIK3C3/VPS34 complex, a critical initiator of autophagosome formation. This activation leads to the production of phosphatidylinositol 3-phosphate (PI3P), a key lipid in the recruitment of autophagy-related proteins. Knockdown of Becn1 or inhibition of the PIK3C3 complex with 3-methyladenine (3-MA) or SAR405 was found to impair CB6-induced autophagy.
Figure 1. Signaling pathway of CB6-induced autophagy.
Experimental Protocols
In Vitro Autophagy Assessment in N2a Cells
-
Cell Culture and Treatment: Mouse neuroblastoma (N2a) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were treated with varying concentrations of CB6 (5, 10, 20, 40 µM), this compound (20 µM), or a vehicle control (DMSO) for 12 hours.
-
Western Blotting: Following treatment, cells were lysed, and protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene fluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against LC3B, SQSTM1/p62, and a loading control (e.g., GAPDH). After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The relative protein levels were quantified by densitometry.
In Vivo Parkinson's Disease Mouse Model
-
Animal Model: Male C57BL/6 mice were used. Parkinson's disease was induced by intraperitoneal injection of MPTP.
-
Drug Administration: CB6 was administered orally at doses of 10 and 20 mg/kg/day for a period of 21 days.
-
Behavioral Testing: Motor function was assessed using standard behavioral tests such as the rotarod test and the pole test.
-
Immunohistochemistry: After the treatment period, mice were sacrificed, and brain tissues were collected. The brains were sectioned and stained with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and striatum. The number of TH-positive neurons was quantified to assess neuronal loss.
Figure 2. Workflow for in vivo evaluation of CB6.
Conclusion
The derivative CB6 demonstrates a significant improvement over its parent compound, this compound, in key areas for neuroprotective drug development. Its enhanced brain permeability allows for greater bioavailability at the site of action. This, coupled with its superior ability to induce autophagy via the PIK3C3 complex, translates to more potent neuroprotective effects in a preclinical model of Parkinson's disease. These findings strongly support the further investigation of CB6 as a potential therapeutic agent for neurodegenerative disorders.
References
- 1. This compound derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Unveiling the Neuroprotective Potential of Corynoxine B in Parkinson's Disease Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Corynoxine B and its derivatives against other therapeutic alternatives in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease. This analysis is supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. The MPTP mouse model is a widely used preclinical tool to investigate the pathology of PD and evaluate potential therapeutic agents. This compound, a natural alkaloid, and its synthetic derivative CB6, have emerged as promising neuroprotective candidates. This guide compares their efficacy with other compounds, such as the autophagy modulator Rapamycin and the clinically used MAO-B inhibitor Selegiline, in the context of the MPTP model. The evidence presented herein highlights the potential of this compound and its analogues as disease-modifying therapies for Parkinson's disease.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from studies evaluating the neuroprotective effects of this compound, its derivative CB6, Rapamycin, and Selegiline in the MPTP mouse model.
Table 1: Behavioral Outcomes - Rotarod Test
| Compound | Dosage | Administration Route | Improvement in Latency to Fall | Reference |
| This compound | 5, 10 mg/kg/day | Oral | Significant increase in time on rod | [1][2] |
| CB6 | 10, 20 mg/kg/day | Oral | Significantly improved motor dysfunction | |
| Rapamycin | Not specified | Not specified | Improved abnormal behavior (stride length, etc.) | [3] |
| Selegiline | 1.0 mg/kg/day | Oral | Improvements in gait dysfunction | [4][5] |
Table 2: Dopaminergic Neuron Survival (Tyrosine Hydroxylase-positive cells in Substantia Nigra)
| Compound | Dosage | Administration Route | Protection of TH+ Neurons | Reference |
| This compound | 5, 10 mg/kg/day | Oral | Prevented TH-positive neuronal loss | |
| CB6 | 10, 20 mg/kg/day | Oral | Prevented the loss of dopaminergic neurons | |
| Rapamycin | Not specified | Intravenous | Significantly higher number of TH+ neurons | |
| Selegiline | 1.0 mg/kg/day | Oral | Suppressed the reduction of nigral dopaminergic neurons (192.68% of MPTP group) |
Table 3: Striatal Dopamine and Metabolite Levels
| Compound | Dosage | Administration Route | Effect on Striatal Dopamine/Metabolites | Reference |
| This compound | 5, 10 mg/kg/day | Oral | Increased striatal dopamine levels | |
| CB6 | Not specified | Not specified | Data not available from searched articles | |
| Rapamycin | Not specified | Intravenous | Less severe loss of DOPAC | |
| Selegiline | Not specified | Not specified | Data not available from searched articles |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
MPTP-Induced Parkinson's Disease Mouse Model
The MPTP mouse model is established by administering the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which selectively damages dopaminergic neurons.
-
Animals: Male C57BL/6 mice are typically used due to their high susceptibility to MPTP.
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride at a dose of 20-30 mg/kg for 5-7 consecutive days. The exact dosing and schedule can vary between studies to produce acute, sub-acute, or chronic models of neurodegeneration.
-
Control Group: A control group receives saline injections following the same schedule as the MPTP-treated group.
Behavioral Assessment: Rotarod Test
The rotarod test is a standard method for assessing motor coordination and balance in rodents.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Mice are trained on the rotarod for several days prior to the experiment to acclimatize them to the apparatus. This typically involves placing the mice on the rod at a low, constant speed (e.g., 5 rpm) for a set duration.
-
Testing: During the test, the rod accelerates from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a period of 5 minutes. The latency to fall from the rod is recorded for each mouse. The test is usually performed in triplicate with an inter-trial interval.
Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the survival of dopaminergic neurons.
-
Tissue Preparation: Mice are euthanized, and their brains are rapidly removed and fixed in 4% paraformaldehyde. The brains are then cryoprotected in sucrose solutions before being sectioned on a cryostat.
-
Staining: Brain sections are incubated with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.
-
Quantification: The number of TH-positive neurons in the substantia nigra pars compacta (SNpc) is counted using stereological methods to provide an unbiased estimate of neuronal survival.
Neurochemical Analysis: Striatal Dopamine Measurement by HPLC
High-performance liquid chromatography (HPLC) with electrochemical detection is used to measure the levels of dopamine and its metabolites in the striatum.
-
Sample Preparation: The striatum is dissected from the mouse brain and homogenized in a perchloric acid solution. The homogenate is then centrifuged to precipitate proteins.
-
HPLC Analysis: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. The levels of dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) are quantified by comparing the peak areas to those of known standards.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound's neuroprotective effect.
Caption: A typical experimental workflow for evaluating neuroprotective agents.
Caption: Logical relationship of the primary mechanisms of the compared agents.
References
- 1. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Neuroprotective effect of rapamycin against Parkinson's disease in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
A Comparative Analysis of Corynoxine B and Other Uncaria Alkaloids in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of Corynoxine B against other prominent alkaloids from the Uncaria genus, namely Rhynchophylline, Isorhynchophylline, and Hirsutine. This analysis is supported by experimental data on their efficacy in mitigating neuronal damage and elucidation of their underlying mechanisms of action.
The Uncaria genus, a staple in traditional medicine, is a rich source of tetracyclic and pentacyclic oxindole alkaloids, which have garnered significant interest for their therapeutic potential in neurodegenerative diseases. This guide focuses on a comparative evaluation of this compound and its counterparts in protecting neurons from various insults, providing a valuable resource for researchers in the field of neuropharmacology and drug discovery.
Comparative Efficacy in Neuroprotection
The neuroprotective effects of these Uncaria alkaloids have been evaluated in various in vitro models of neuronal injury, including excitotoxicity, oxidative stress, and proteotoxicity. The following tables summarize the available quantitative data from key comparative studies.
| Alkaloid | Neuroprotective Effect | Cell Line | Insult | Concentration | % Cell Viability (relative to control) | Reference |
| This compound | Limited to no significant protection | PC12 | Aβ (25-35) | 100 µM | Not significantly different from Aβ-treated group | [1] |
| Rhynchophylline | Significant protection | PC12 | Aβ (25-35) | 100 µM | Significantly increased | [1] |
| Isorhynchophylline | Significant protection | PC12 | Aβ (25-35) | 100 µM | Significantly increased | [1] |
| Hirsutine | Not included in this comparative study | - | - | - | - | [1] |
| Table 1: Comparative Neuroprotective Effects of Uncaria Alkaloids Against Aβ-Induced Toxicity in PC12 Cells. |
| Alkaloid | Neuroprotective Effect | Cell Line | Insult | Concentration(s) | % Cell Viability Increase (relative to insult) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Rhynchophylline | Dose-dependent protection | Cerebellar Granule Neurons | MPP+ | 10, 30, 50 µM | 6.78%, 24.99%, 31.42% |[2] | | Isorhynchophylline | Significant protection | PC12 | MPP+ | 1, 10, 50 µM | Significant attenuation of cell death | | Table 2: Neuroprotective Effects of Rhynchophylline and Isorhynchophylline Against MPP+-Induced Toxicity.
Note on Discrepancies: It is important to note a discrepancy in the literature regarding the neuroprotective efficacy of this compound. While the study by Xian et al. (2012) found no significant protection against Aβ-induced toxicity in PC12 cells, other studies have highlighted its neuroprotective effects, primarily through the induction of autophagy. This suggests that the neuroprotective activity of this compound may be context-dependent, varying with the specific neuronal insult and experimental model.
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective actions of Uncaria alkaloids are mediated through diverse and complex signaling pathways. While there is some overlap, each alkaloid exhibits a distinct mechanistic profile.
This compound: The primary neuroprotective mechanism attributed to this compound is the induction of autophagy, a cellular process responsible for the degradation of damaged organelles and aggregated proteins. It has been shown to enhance autophagy flux, thereby promoting the clearance of toxic protein aggregates associated with neurodegenerative diseases. A derivative of this compound, CB6, has been shown to induce autophagy by activating the PIK3C3 complex.
Rhynchophylline: This alkaloid exerts its neuroprotective effects through multiple pathways. It has been demonstrated to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. Additionally, Rhynchophylline can inhibit neuroinflammation by suppressing the TLRs/NF-κB pathway. In models of Parkinson's disease, it protects against MPP+-induced cytotoxicity by activating the PI3K/Akt/GSK3β/MEF2D signaling cascade. Furthermore, it has been shown to activate the Nrf2-ARE pathway, a key regulator of antioxidant defense.
Isorhynchophylline: Similar to Rhynchophylline, Isorhynchophylline also demonstrates a multi-faceted neuroprotective mechanism. It attenuates MPP+-induced apoptosis by modulating endoplasmic reticulum stress and mitochondria-dependent pathways. It has also been shown to exert antioxidant effects.
Hirsutine: Research suggests that Hirsutine's protective effects are linked to the modulation of the Keap1/Nrf2 pathway, leading to reduced oxidative stress and enhanced autophagy.
Signaling Pathways and Experimental Workflows
To visually represent the complex molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Figure 1: Simplified overview of the signaling pathways modulated by Uncaria alkaloids leading to neuroprotection.
Figure 2: General experimental workflow for assessing the neuroprotective effects of Uncaria alkaloids in vitro.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
Cell Viability Assessment (MTT Assay)
This protocol is adapted from the methodology used in the comparative study of Uncaria alkaloids against Aβ-induced neurotoxicity.
-
Cell Seeding: PC12 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/mL in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Treatment: After 24 hours of incubation, the medium is replaced with a serum-free medium containing the desired concentrations of the Uncaria alkaloids (e.g., 10, 50, 100 µM).
-
Induction of Neurotoxicity: Following a 2-hour pre-treatment with the alkaloids, the neurotoxic insult (e.g., 20 µM Aβ peptide fragment 25-35) is added to the wells.
-
Incubation: The cells are incubated for an additional 24 hours at 37°C in a humidified atmosphere of 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
This is a general protocol for detecting apoptosis, which can be adapted for studies with Uncaria alkaloids.
-
Cell Preparation: Cells are cultured on glass coverslips in a 24-well plate and treated with the neurotoxic agent and Uncaria alkaloids as described in the MTT assay protocol.
-
Fixation: After treatment, the cells are washed with PBS and fixed with 4% paraformaldehyde in PBS for 25 minutes at 4°C.
-
Permeabilization: The cells are then permeabilized by incubating with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.
-
TUNEL Reaction: The TUNEL reaction is performed using a commercial in situ cell death detection kit according to the manufacturer's instructions. This typically involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining: The cell nuclei can be counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Microscopy: The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope. The percentage of TUNEL-positive cells (apoptotic cells) is determined by counting the number of green-fluorescent cells relative to the total number of DAPI-stained cells.
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the expression of key proteins in signaling pathways affected by Uncaria alkaloids.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, Nrf2, NF-κB, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. The expression levels of target proteins are normalized to a loading control such as β-actin.
Conclusion
The available evidence suggests that while this compound, Rhynchophylline, Isorhynchophylline, and Hirsutine all possess neuroprotective properties, their efficacy and primary mechanisms of action can differ. Rhynchophylline and Isorhynchophylline have demonstrated robust protection in models of Aβ and MPP+ toxicity, acting through multiple signaling pathways. This compound's neuroprotective role appears to be more specifically linked to the induction of autophagy, and its effectiveness may depend on the nature of the neuronal insult. Hirsutine is an emerging neuroprotective agent with promising effects on the Nrf2 pathway.
The discrepancy in the reported efficacy of this compound warrants further investigation to delineate the specific conditions under which it exerts its neuroprotective effects. Future comparative studies employing a wider range of neurotoxic insults and standardized experimental protocols are crucial for a more definitive ranking of the neuroprotective potential of these Uncaria alkaloids. This will be instrumental in guiding the selection and development of the most promising candidates for the treatment of neurodegenerative diseases.
References
- 1. Isorhynchophylline Attenuates MPP+-Induced Apoptosis Through Endoplasmic Reticulum Stress- and Mitochondria-Dependent Pathways in PC12 Cells: Involvement of Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Corynoxine B and SMER28 on autophagy induction
A Comparative Analysis of Corynoxine B and SMER28 on Autophagy Induction
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, playing a critical role in cellular homeostasis. The modulation of autophagy holds significant therapeutic potential for a range of human disorders, including neurodegenerative diseases and cancer. Consequently, the identification and characterization of small molecules that can induce autophagy are of paramount interest to the scientific community. This guide provides a comparative analysis of two such compounds, this compound and SMER28, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate their function.
Mechanism of Action
While both this compound and SMER28 are recognized as inducers of autophagy, they operate through distinct molecular pathways.
This compound: This natural alkaloid, isolated from the plant Uncaria rhynchophylla, induces autophagy through a Beclin 1-dependent, but mTOR-independent pathway.[1] this compound directly binds to High Mobility Group Box 1 and 2 (HMGB1/2).[1][2][3] This interaction promotes the association of HMGB1/2 with Beclin 1, leading to the enhanced activity of the Beclin 1/VPS34 complex.[1] The activation of this complex is crucial for the initiation of autophagosome formation.
SMER28: Identified through a screen for small-molecule enhancers of rapamycin, SMER28 also induces autophagy independently of the mTOR pathway. Its mechanism involves the direct inhibition of the PI3K/AKT signaling axis. By inhibiting PI3K, SMER28 effectively blocks downstream signaling that normally suppresses autophagy, thereby promoting the formation of autophagosomes. Some studies also suggest that SMER28 can stabilize microtubules, which may contribute to its neuroprotective effects, although this is a distinct bioactivity from its autophagy-inducing role.
Comparative Efficacy and Data Presentation
The following table summarizes quantitative data from various studies, highlighting the effects of this compound and SMER28 on key markers of autophagy.
| Compound | Cell Line | Concentration | Duration | Effect on LC3-II | Effect on p62/SQSTM1 | Autophagosome Formation | Reference |
| This compound | PC12 | 20 µmol/L | 6 h | Increased EGFP-2xFYVE puncta (PI3P probe) | Not specified | Increased | |
| This compound | N2a | 20 µmol/L | 6 h | Increased | Not specified | Enhanced interaction between Beclin 1 and HMGB1/2 | |
| SMER28 | U-2 OS | 50 µM | 16 h | Increased LC3-positive puncta | Increased p62-positive puncta | Increased | |
| SMER28 | HeLa (EGFP-LC3) | 10-100 µM | 24-48 h | Significant increase in EGFP-LC3-II levels | Not specified | Overt EGFP-LC3 vesicle formation | |
| SMER28 | N2a-APP | 50 µM | 16 h | Not specified | Decreased APP-CTF levels | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing autophagy induction by Western Blot and Immunofluorescence.
Experimental Workflow: Autophagy Assessment
Western Blot for LC3 and p62/SQSTM1
This technique is used to quantify the levels of autophagy-related proteins. An increase in the ratio of LC3-II (lipidated form) to LC3-I (cytosolic form) and a decrease in the level of p62 (a protein degraded by autophagy) are indicative of autophagy induction.
-
Cell Culture and Treatment: Plate cells (e.g., U-2 OS, N2a) at an appropriate density. Allow them to adhere overnight. Treat cells with desired concentrations of this compound or SMER28 for the specified duration. A vehicle control (e.g., DMSO) should be run in parallel. To analyze autophagy flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Immunofluorescence for LC3 Puncta
This method allows for the visualization and quantification of autophagosomes, which appear as punctate structures when stained for LC3.
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound or SMER28 as described for the Western blot protocol.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with an anti-LC3 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell using image analysis software (e.g., ImageJ). An increase in the average number of puncta per cell indicates autophagy induction.
-
Conclusion
Both this compound and SMER28 are valuable chemical tools for inducing autophagy through mTOR-independent mechanisms. This compound's unique action of targeting the HMGB1/2-Beclin 1 axis offers a distinct pathway for autophagy activation. In contrast, SMER28's role as a PI3K/AKT pathway inhibitor provides another strategic approach to modulate this cellular process. The choice between these compounds may depend on the specific cellular context and the desired signaling pathway to be targeted. The experimental protocols provided herein offer a standardized framework for researchers to investigate and compare the autophagic effects of these and other novel compounds.
References
Head-to-Head Comparison of Corynoxine B and Trehalose for Neuroprotection
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these diseases is the accumulation of misfolded proteins and cellular dysfunction. Consequently, therapeutic strategies are increasingly focused on enhancing cellular clearance mechanisms and protecting against neuronal death. Two compounds that have garnered significant attention for their neuroprotective properties are Corynoxine B, an oxindole alkaloid, and trehalose, a naturally occurring disaccharide. Both molecules have been shown to induce autophagy, a cellular process critical for the degradation of aggregated proteins and damaged organelles. This guide provides a detailed head-to-head comparison of this compound and trehalose, presenting experimental data on their neuroprotective efficacy, outlining the experimental protocols used to generate this data, and visualizing their known mechanisms of action.
Mechanisms of Neuroprotection
This compound: A Potent Autophagy Inducer
This compound, and its related compounds, primarily exert their neuroprotective effects by inducing autophagy.[1][2][3] This process is crucial for clearing toxic protein aggregates, such as α-synuclein, which is a hallmark of Parkinson's disease.[1][3] The primary mechanisms of action for this compound and its derivatives include:
-
Activation of the Beclin 1/PIK3C3 Complex: this compound enhances the activity of the PIK3C3 (also known as Vps34) complex, a critical initiator of autophagy. It has been shown to promote the interaction between Beclin 1 and HMGB1/2, further stimulating autophagic activity.
-
mTOR-Independent and -Dependent Pathways: While some evidence points to an mTOR-independent mechanism of autophagy induction, a related compound, Corynoxine, has been shown to induce autophagy via the Akt/mTOR pathway. This suggests that the neuroprotective effects of this class of compounds may be mediated through multiple signaling pathways.
-
Reduction of Neuroinflammation: In addition to autophagy induction, Corynoxine has been demonstrated to diminish neuroinflammation in animal models of Parkinson's disease, further contributing to its neuroprotective profile.
Trehalose: A Multifaceted Neuroprotective Agent
Trehalose offers neuroprotection through a broader range of mechanisms, making it a versatile candidate for combating neurodegeneration. Its key modes of action include:
-
Autophagy Induction: Trehalose is a well-established autophagy inducer. It can activate autophagy through both mTOR-dependent and mTOR-independent pathways. The mTOR-independent mechanism is particularly noteworthy and involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.
-
Reduction of Oxidative Stress: Trehalose has been shown to mitigate oxidative stress, a common feature of neurodegenerative diseases, by enhancing the expression of antioxidant enzymes.
-
Inhibition of Apoptosis: Studies have demonstrated that trehalose can inhibit programmed cell death (apoptosis) in neuronal cells exposed to neurotoxins.
-
Protein Stabilization: As a chemical chaperone, trehalose can stabilize proteins and prevent the aggregation of misfolded proteins.
-
Anti-inflammatory Effects: Similar to Corynoxine, trehalose exhibits anti-inflammatory properties, reducing the production of pro-inflammatory cytokines in the brain.
Quantitative Data Comparison
The following tables summarize the quantitative experimental data for this compound and trehalose in various models of neurodegeneration.
Table 1: In Vitro Neuroprotection Data
| Parameter | Cell Model | Toxin/Stress | Compound | Concentration | Result | Reference |
| Cell Viability | SH-SY5Y | 6-OHDA (60 µM) | Trehalose | 100 mM | Significant increase in cell viability (MTT assay) and reduction in cytotoxicity (LDH assay) | |
| PC12 | MPP+ | CB6 (this compound derivative) | 20 µM | Inhibition of cell apoptosis and restoration of cell viability | ||
| α-Synuclein Clearance | PC12 (inducible) | Overexpression of A53T α-synuclein | Corynoxine | 25 µM | Promoted clearance of wild-type and A53T α-synuclein | |
| PC12 (transduced) | Overexpression of A53T α-synuclein | Trehalose | < 1 mM | Decreased A53T α-synuclein expression levels | ||
| Autophagy Induction (LC3-II levels) | N2a | - | CB6 (this compound derivative) | 20 µM, 40 µM | Significant increase in LC3B-II levels and reduction in SQSTM1 levels | |
| SH-SY5Y | - | Trehalose | 100 mM | Increased LC3-II/LC3-I ratio |
Table 2: In Vivo Neuroprotection Data (Animal Models of Parkinson's Disease)
| Parameter | Animal Model | Toxin/Model | Compound | Dosage | Result | Reference |
| Dopaminergic Neuron Survival | MPTP Mouse Model | MPTP | CB6 (this compound derivative) | 10, 20 mg/kg/day (oral) | Prevented the loss of dopaminergic neurons in the striatum and substantia nigra | |
| Rotenone Rat/Mouse Model | Rotenone | Corynoxine | 2.5, 5 mg/kg (rat); 5, 10 mg/kg (mouse) | Prevented TH-positive neuronal loss | ||
| 6-OHDA Rat Model | 6-OHDA | Trehalose | 3% in drinking water | Prevented the destruction of dopaminergic neurons | ||
| Paraquat Mouse Model | Paraquat | Trehalose | 2% in drinking water | Significantly prevented the decrease in dopaminergic neurons | ||
| Motor Function Improvement | A53T α-synuclein Transgenic Mouse | A53T α-synuclein overexpression | This compound | Not specified | Improved behavioral abnormalities | |
| MPTP Mouse Model | MPTP | CB6 (this compound derivative) | 10, 20 mg/kg/day (oral) | Significantly improved motor dysfunction (Rotarod test) | ||
| Rotenone Rat/Mouse Model | Rotenone | Corynoxine | 2.5, 5 mg/kg (rat); 5, 10 mg/kg (mouse) | Improved motor dysfunction | ||
| α-synuclein PFF Rat Model | α-synuclein Pre-formed Fibrils | Trehalose | 4 g/kg (oral) | Significantly reduced motor deficits (Rotarod, narrow beam walk, open field tests) | ||
| α-Synuclein Aggregation | Rotenone Rat Model | Rotenone | Corynoxine | 2.5, 5 mg/kg | Decreased the number of α-synuclein aggregations | |
| AAV-A53T α-synuclein Rat Model | AAV-A53T α-synuclein | Trehalose | 2.67 g/kg/day (oral) | Did not alter α-synuclein levels in the striatum |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or trehalose for a specified pre-incubation period (e.g., 24 hours for trehalose). Subsequently, add the neurotoxin (e.g., 6-OHDA, MPP+) and incubate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot for Autophagy Markers (LC3 and p62/SQSTM1)
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin. The ratio of LC3-II to LC3-I is a key indicator of autophagy induction.
MPTP Mouse Model of Parkinson's Disease and Behavioral Testing
-
Animal Model: Use male C57BL/6 mice. Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection. A common regimen is four injections of 20 mg/kg MPTP at 2-hour intervals.
-
Drug Administration: Administer this compound or trehalose orally (e.g., by gavage or in drinking water) for a specified period before and/or during MPTP treatment.
-
Behavioral Testing:
-
Rotarod Test: Place the mice on a rotating rod with accelerating speed (e.g., 5 to 30 rpm in 300 seconds). Record the latency to fall from the rod. This test assesses motor coordination and balance.
-
Pole Test: Place the mouse head-up on top of a vertical pole. Record the time it takes for the mouse to turn around and descend the pole. This test measures bradykinesia.
-
Open Field Test: Place the mouse in an open arena and record its movements for a set period. Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency to assess locomotor activity and anxiety-like behavior.
-
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and trehalose demonstrate significant neuroprotective potential, primarily through the induction of autophagy, a critical cellular process for the clearance of toxic protein aggregates implicated in a range of neurodegenerative diseases. This compound and its derivatives appear to be potent and specific inducers of autophagy, with demonstrated efficacy in animal models of Parkinson's disease. Trehalose, while also a robust autophagy inducer, offers a more multifaceted approach to neuroprotection by additionally combating oxidative stress, apoptosis, and inflammation.
The choice between these two compounds for further research and development may depend on the specific pathological context. The targeted autophagy induction by this compound could be highly beneficial in diseases primarily driven by protein aggregation. In contrast, the broader mechanistic profile of trehalose might be advantageous in neurodegenerative conditions with more complex and multifactorial etiologies. This guide provides a foundational comparison to aid researchers in navigating the promising landscape of autophagy-inducing neuroprotective agents. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two compelling molecules.
References
- 1. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Corynoxine B's Therapeutic Effects: A Comparative Analysis in Neurodegenerative and Cancer Disease Models
A comprehensive review of preclinical studies reveals the multifaceted therapeutic potential of Corynoxine B, an oxindole alkaloid, across distinct pathological landscapes. This guide synthesizes experimental data from neurodegenerative and cancer disease models, offering a comparative analysis of its efficacy, underlying mechanisms, and experimental protocols. The findings underscore a consistent pattern of autophagy induction and modulation of key signaling pathways, positioning this compound as a promising candidate for further drug development.
Comparative Efficacy of this compound Across Disease Models
This compound has demonstrated significant therapeutic effects in various preclinical models of neurodegenerative diseases, primarily Parkinson's Disease (PD) and Alzheimer's Disease (AD), as well as in different cancer types, including lung and pancreatic cancer. The following tables summarize the quantitative outcomes from key studies, providing a clear comparison of its performance.
Neurodegenerative Disease Models: Parkinson's and Alzheimer's Disease
In models of Parkinson's Disease, this compound and its isomer, Corynoxine, have been shown to protect dopaminergic neurons, improve motor function, and reduce the accumulation of α-synuclein aggregates.[1][2][3] Similarly, in Alzheimer's Disease models, these compounds have been found to decrease the levels of amyloid-β peptide by promoting its degradation.[4][5]
| Disease Model | Animal/Cell Line | Key Efficacy Parameters | Quantitative Results | Reference |
| Parkinson's Disease | Rotenone-induced rat and mouse models | Dopamine Levels in Striatum | Increased | |
| Motor Function (Rotarod Test) | Increased movement time | |||
| Tyrosine Hydroxylase (TH)-positive Neurons | Prevention of neuronal loss | |||
| A53T α-synuclein transgenic mouse model | α-synuclein Clearance | Enhanced | ||
| Alzheimer's Disease | Tg2567 mouse model | Amyloid-β (Aβ) Levels | Decreased | |
| N2aSwedAPP cells | Full-length APP and APP-CTFs | Decreased |
Cancer Disease Models: Lung and Pancreatic Cancer
In the context of cancer, Corynoxine has been shown to suppress tumor growth and metastasis in lung adenocarcinoma and inhibit cell proliferation in pancreatic cancer. The primary mechanism appears to be the induction of apoptosis and inhibition of key survival pathways.
| Disease Model | Animal/Cell Line | Key Efficacy Parameters | Quantitative Results | Reference |
| Lung Adenocarcinoma | A549 xenograft mice | Tumor Volume and Weight | Significantly reduced with 20 mg/kg and 30 mg/kg doses | |
| A549 cells | Cell Proliferation, Migration, and Invasion | Markedly suppressed | ||
| Pancreatic Cancer | Patu-8988 and Panc-1 cells | Cell Proliferation | Inhibited | |
| Xenograft model | Tumor Growth | Remarkably blocked |
Underlying Mechanisms of Action: A Common Thread of Autophagy
A striking commonality across these diverse disease models is the role of this compound and its related compounds in inducing autophagy, a cellular process for degrading and recycling cellular components. This fundamental mechanism appears to be a key driver of its therapeutic effects, from clearing pathogenic protein aggregates in neurodegenerative diseases to inducing cell death in cancer.
In Parkinson's disease models, this compound enhances autophagy to promote the clearance of α-synuclein aggregates. This is achieved through the modulation of signaling pathways such as the Akt/mTOR pathway. In Alzheimer's disease, a similar mechanism is observed, where Corynoxine isomers promote the degradation of amyloid-β precursor protein (APP) and its fragments by activating the autophagy-lysosomal pathway.
In cancer, the induction of autophagy by Corynoxine can have a cytostatic or cytotoxic effect. In pancreatic cancer, Corynoxine treatment triggers apoptosis and inhibits cell proliferation, partially through the promotion of reactive oxygen species (ROS) production and activation of the p38 signaling pathway. In lung adenocarcinoma, Corynoxine inhibits the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.
Detailed Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed experimental protocols from the cited studies are provided below.
Parkinson's Disease Model: Rotenone-Induced Neurotoxicity
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice were used. Parkinson's disease was induced by stereotaxic injection of rotenone into the substantia nigra pars compacta (SNpc) in rats or by systemic administration of low-dose rotenone in mice.
-
Corynoxine Administration: Corynoxine was administered at doses of 2.5 mg/kg (low dose) and 10 mg/kg (high dose) in the rat model.
-
Behavioral Analysis: Motor function was assessed using the rotarod test and the pole test.
-
Biochemical Analysis: Dopamine levels in the striatum were measured using high-performance liquid chromatography. The number of tyrosine hydroxylase (TH)-positive neurons in the SNpc was determined by immunohistochemistry.
Alzheimer's Disease Model: Tg2567 Mice
-
Animal Model: Eight-month-old Tg2567 mice, which overexpress a mutant form of human amyloid precursor protein, were used.
-
This compound Administration: Mice were intraperitoneally administered this compound at a dose of 20 mg/kg/day for two months.
-
Biochemical Analysis: The levels of full-length APP and APP C-terminal fragments (CTFs) in brain lysates were measured by Western blot analysis.
Lung Adenocarcinoma Model: A549 Xenograft
-
Animal Model: Xenograft models were established by implanting A549 cells into mice.
-
Corynoxine Administration: Mice were treated with Corynoxine at doses of 20 mg/kg and 30 mg/kg.
-
Tumor Growth Assessment: Tumor volume and weight were measured to evaluate the anti-tumor effects.
-
Immunohistochemistry: The expression of Ki-67, a marker of cell proliferation, within the tumors was assessed.
Pancreatic Cancer Cell Lines
-
Cell Lines: Patu-8988 and Panc-1 pancreatic cancer cell lines were used.
-
Corynoxine Treatment: Cells were treated with various concentrations of Corynoxine to assess its effects.
-
Cell Viability and Apoptosis Assays: Cell proliferation was evaluated using cell viability assays, and apoptosis was detected by TUNEL assay and flow cytometry.
-
Western Blot Analysis: The expression levels of proteins involved in apoptosis and signaling pathways were analyzed by Western blot.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams were generated using Graphviz.
Caption: this compound's neuroprotective mechanism in Parkinson's Disease.
Caption: Corynoxine's inhibitory pathway in Lung Adenocarcinoma.
Caption: Generalized experimental workflow for evaluating this compound.
References
- 1. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 2. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynoxine isomers decrease levels of amyloid-β peptide and amyloid-β precursor protein by promoting autophagy and lysosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Corynoxine B's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of Corynoxine B's mechanism of action with alternative compounds in the contexts of lung adenocarcinoma and Parkinson's disease. The information is based on published experimental data, with detailed protocols and visual representations of the signaling pathways involved.
This compound in Lung Adenocarcinoma: Inhibition of the PI3K/AKT/COX-2 Pathway
This compound has been shown to suppress the proliferation and metastasis of lung adenocarcinoma (LUAD) cells by inhibiting the PI3K/AKT signaling pathway, which in turn downregulates the expression of cyclooxygenase-2 (COX-2)[1][2].
Comparative Efficacy in Lung Adenocarcinoma Cell Lines
The anti-proliferative activity of this compound has been compared with its analogue, Isorhynchophylline, and the selective COX-2 inhibitor, Celecoxib.
| Compound | Cell Line | IC50 (µM) | Key Mechanistic Finding |
| This compound | A549 | 101.6[3] | Inhibits PI3K/AKT pathway, suppresses COX-2[1] |
| NCI-H1299 | 189.8[3] | Dose-dependent suppression of proliferation | |
| SPC-A1 | 161.8 | Dose-dependent suppression of proliferation | |
| Isorhynchophylline | A549 | 236 | Induces apoptosis and has anti-metastatic effects |
| Celecoxib | A549 | ~20-50 | Dose-dependent growth inhibition |
| H460 | ~12.5 | Induces apoptosis |
Signaling Pathway of this compound in Lung Adenocarcinoma
Caption: this compound inhibits the PI3K/AKT pathway, reducing COX-2 and suppressing cancer progression.
Experimental Protocols
-
Cell Seeding: Seed A549, NCI-H1299, or SPC-A1 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Treatment: Add various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200, 400 µM) to the wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Cell Treatment: Treat A549 cells with different concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15-20 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
Protein Extraction: Lyse treated A549 cells and determine protein concentration.
-
Electrophoresis: Separate protein lysates (e.g., 30-50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against PI3K p110δ, p-AKT, COX-2, Bax, Bcl-2, E-cadherin, and Vimentin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound in Parkinson's Disease: Induction of Autophagy for α-Synuclein Clearance
In models of Parkinson's disease, this compound induces autophagy to promote the clearance of aggregated α-synuclein. This is achieved through direct binding to High Mobility Group Box 1 and 2 (HMGB1/2), which enhances the activity of the Beclin 1/VPS34 complex.
Comparative Analysis of Autophagy Inducers
This compound's mechanism is distinct from its enantiomer, Corynoxine, and other autophagy inducers like Rapamycin.
| Compound | Primary Target | Key Downstream Effect |
| This compound | HMGB1/2 | Enhances Beclin 1/VPS34 complex activity |
| Corynoxine | Akt/mTOR pathway | Induces autophagy through mTOR inhibition |
| Rapamycin | mTOR | Induces autophagy, may clear α-synuclein via autophagy-independent mechanisms as well |
Signaling Pathway of this compound in Neuronal Cells
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib Treatment Alters p53 and MDM2 Expression via COX-2 Crosstalk in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Corynoxine B's Binding Affinity to HMGB1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of Corynoxine B to High Mobility Group Box 1 (HMGB1) and presents supporting experimental data. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development focused on inflammatory and neurodegenerative diseases.
Comparative Analysis of HMGB1 Binding Affinity
The binding affinity of a compound to its target is a critical parameter in drug development, indicating the strength of the interaction. Here, we compare the binding affinity of this compound to HMGB1 with that of a known HMGB1 inhibitor, Glycyrrhizin.
| Compound | Target Protein | Binding Affinity (K D) | Experimental Method | Reference |
| This compound | HMGB1 | ~150 µM | Surface Plasmon Resonance (SPR) | [1] |
| Glycyrrhizin | HMGB1 | ~150 µM | NMR and Fluorescence Spectroscopy | [2] |
Note on Independent Verification: The binding affinity of this compound to HMGB1 has been determined in a comprehensive study by Zhu et al. (2023).[1] To date, independent verification of this binding affinity by other research groups has not been identified in the public literature.
Experimental Methodologies
The following are detailed protocols for the key experimental techniques used to determine the binding affinities presented above.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique used to measure real-time biomolecular interactions.
Principle: SPR measures the change in the refractive index at the surface of a sensor chip where a target protein (ligand) is immobilized. The binding of an analyte (small molecule) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass change on the sensor surface. This change is detected as a shift in the resonance angle of reflected light.
Experimental Protocol:
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated to create a suitable surface for protein immobilization.
-
Ligand Immobilization: The target protein, HMGB1, is covalently immobilized onto the activated sensor chip surface. The level of immobilization is carefully controlled to ensure optimal binding analysis.
-
Analyte Preparation: A series of concentrations of the small molecule (e.g., this compound) are prepared in a suitable running buffer.
-
Binding Analysis:
-
The running buffer is continuously flowed over the sensor surface to establish a stable baseline.
-
The different concentrations of the analyte are injected sequentially over the immobilized ligand. The association (binding) and dissociation (unbinding) of the analyte are monitored in real-time by detecting changes in the SPR signal.
-
After each injection, the sensor surface is regenerated to remove the bound analyte and prepare for the next injection.
-
-
Data Analysis: The binding data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D), where K D = kₑ/kₐ.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a small molecule with its target protein in a cellular environment.
Principle: The binding of a ligand to a protein can increase its thermal stability. In CETSA, cells or cell lysates are heated to various temperatures. The presence of a binding ligand will result in the target protein remaining in solution at higher temperatures compared to its unbound state.
Experimental Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest (e.g., this compound) or a vehicle control for a specified period.
-
Heating: The treated cells are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
-
Protein Detection and Quantification: The amount of the target protein (HMGB1) remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: Workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
HMGB1 Signaling Pathway and Inhibition by this compound
Extracellular HMGB1 is a key mediator of inflammation and is implicated in the pathogenesis of neurodegenerative diseases.[3] It primarily signals through the Receptor for Advanced Glycation End Products (RAGE) and Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB pathway and the subsequent production of pro-inflammatory cytokines.[3] this compound, by binding to HMGB1, is proposed to modulate its activity.
Caption: this compound binds to extracellular HMGB1, inhibiting its pro-inflammatory signaling.
References
- 1. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Corynoxine B: A Comparative Analysis of In Vitro and In Vivo Efficacy
Corynoxine B, a tetracyclic oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has garnered significant interest within the scientific community for its potential therapeutic applications in oncology and neurodegenerative diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising compound.
Data Presentation: Quantitative Efficacy
The following tables summarize the key quantitative data on the efficacy of this compound in various experimental models.
In Vitro Anti-Cancer Efficacy
| Cell Line | Cancer Type | Assay | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | CCK-8 | 101.6 | Isorhynchophylline | 236 | [1] |
| NCI-H1299 | Lung Adenocarcinoma | CCK-8 | 189.8 | - | - | [1] |
| SPC-A1 | Lung Adenocarcinoma | CCK-8 | 161.8 | - | - | [1] |
| Patu-8988 | Pancreatic Cancer | - | ~200 | - | - | |
| Panc-1 | Pancreatic Cancer | - | ~200 | - | - | |
| A549 | Lung Adenocarcinoma | MTT | - | Doxorubicin | 5.05 ± 0.13 | [2] |
In Vivo Anti-Cancer Efficacy
| Animal Model | Cancer Type | Treatment Dose & Schedule | Outcome Measure | Result | Reference |
| A549 Xenograft (Nude Mice) | Lung Adenocarcinoma | 20 and 30 mg/kg/day (gavage) for 21 days | Tumor Volume & Weight | Significant reduction compared to control | [1] |
| Panc-1 Xenograft (Nude Mice) | Pancreatic Cancer | 25 and 50 mg/kg (intraperitoneal) | Tumor Volume & Weight | Apparent reduction compared to vehicle |
In Vivo Neuroprotective Efficacy (Parkinson's Disease Model)
| Animal Model | Treatment Dose & Schedule | Outcome Measure | This compound Result | Comparison (L-DOPA) Result | Reference |
| Rotenone-induced Rat Model | 5 mg/kg (Corynoxine) | Striatal Dopamine Levels | Significant increase | Significant increase (Sinemet®/Madopar®) | |
| Rotenone-induced Mouse Model | 5 and 10 mg/kg (Corynoxine) | Striatal Dopamine Levels | Significant increase | Significant increase (Sinemet®/Madopar®) | |
| Rotenone-induced Mouse Model | 5 and 10 mg/kg (Corynoxine) | Rotarod Test (Motor Coordination) | Increased latency time | Not directly compared | |
| Rotenone-induced Mouse Model | 5 and 10 mg/kg (Corynoxine) | Pole Test (Bradykinesia) | Decreased turning time | Not directly compared |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis
-
Sample Preparation: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., PI3K, AKT, p-AKT, COX-2, LC3B, p62) overnight at 4°C with gentle agitation.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
In Vivo Lung Cancer Xenograft Model
-
Cell Preparation: A549 human lung adenocarcinoma cells are cultured, harvested, and resuspended in a sterile solution, often a mixture of PBS and Matrigel.
-
Animal Model: Four- to six-week-old male athymic nude mice are used for the study.
-
Tumor Cell Implantation: A suspension of A549 cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) by measuring the length and width of the tumor with calipers and calculated using the formula: (Length × Width^2) / 2.
-
Treatment Administration: Once the tumors reach a certain volume (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups. This compound is administered, for example, by oral gavage daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.
-
Endpoint Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed. Tumor tissues can be further processed for histological or molecular analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the PI3K/AKT pathway, reducing COX-2 expression and cell proliferation while promoting apoptosis.
Caption: this compound induces autophagy by inhibiting the AKT/mTOR pathway, leading to the clearance of protein aggregates.
Caption: A typical workflow for in vitro evaluation of this compound's anti-cancer or neuroprotective effects.
Caption: A generalized workflow for in vivo assessment of this compound's therapeutic efficacy.
References
Evaluating the Therapeutic Potential of Corynoxine B and Its Derivatives: A Comparative Guide
In the pursuit of novel therapeutics, particularly for neurodegenerative diseases and cancer, the oxindole alkaloid Corynoxine B and its derivatives have emerged as promising candidates. This guide provides a comparative analysis of the available pre-clinical data on this compound and its related compounds, with a focus on their therapeutic index. The therapeutic index, a critical measure of a drug's safety, is the ratio between its toxic and therapeutic doses. A higher therapeutic index indicates a wider margin of safety for a drug.
This report synthesizes available efficacy and toxicity data to facilitate an objective comparison for researchers, scientists, and drug development professionals. It is important to note that a direct calculation and comparison of the therapeutic index for this compound and its derivative, CB6, is challenging due to the limited availability of public data on their median lethal dose (LD50) or maximum tolerated dose (MTD). However, by examining the effective doses and available toxicity information, we can infer a qualitative assessment of their therapeutic potential.
Comparative Efficacy and Toxicity
The following tables summarize the quantitative data on the efficacy and toxicity of Corynoxine, this compound, and the this compound derivative, CB6, from various pre-clinical studies.
Table 1: In Vitro Efficacy of Corynoxine and its Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| Corynoxine | A549 (Lung Cancer) | CCK-8 | IC50 | 101.6 µM | [1] |
| Corynoxine | NCI-H1299 (Lung Cancer) | CCK-8 | IC50 | 189.8 µM | [1] |
| Corynoxine | SPC-A1 (Lung Cancer) | CCK-8 | IC50 | 161.8 µM | [1] |
| This compound | SH-SY5Y (Neuroblastoma) | Cell Viability | Neuroprotection | Improved cell vitality at 25-100 µM | |
| CB6 | N2a (Neuroblastoma) | LDH Assay | Cytotoxicity | Toxicity observed at 40 µM | [2] |
| CB6 | PC12 (Pheochromocytoma) | Cell Viability | Neuroprotection | Increased cell viability in MPP+-treated cells | [2] |
Table 2: In Vivo Efficacy of Corynoxine and its Derivatives
| Compound | Animal Model | Disease Model | Dosing Regimen | Therapeutic Effect | Citation |
| Corynoxine | Rat | Rotenone-induced Parkinson's | 2.5, 5 mg/kg (oral) | Improved motor function, increased striatal dopamine | |
| Corynoxine | Mouse | Rotenone-induced Parkinson's | 5, 10 mg/kg (oral) | Improved motor function, increased striatal dopamine | |
| Corynoxine | Mouse | Lung Cancer Xenograft | 20, 30 mg/kg | Reduced tumor volume and weight | |
| This compound | Mouse | A53T α-synuclein Transgenic (Parkinson's) | 5, 10, 20 mg/kg/day (i.p.) for 1 month | Promoted α-synuclein clearance | |
| CB6 | Mouse | MPTP-induced Parkinson's | 10, 20 mg/kg/day (oral) for 21 days | Improved motor dysfunction, prevented dopaminergic neuron loss |
Table 3: In Vivo Toxicity of Corynoxine
| Compound | Animal Model | Route of Administration | Toxicity Endpoint | Result | Citation |
| Corynoxine | Rat | Intravenous | LD50 | 96.89 mg/kg | |
| Corynoxine | Mouse | Oral | Observation | No appreciable toxic side effects at 20 and 30 mg/kg |
Based on the available data, an estimated therapeutic index for Corynoxine can be considered. The intravenous LD50 in rats is 96.89 mg/kg. The effective oral doses in a rat model of Parkinson's disease were 2.5 and 5 mg/kg. It is important to exercise caution when comparing toxicity and efficacy data from different routes of administration. However, this provides a preliminary indication of a potentially favorable therapeutic window for Corynoxine.
For the this compound derivative, CB6, effective oral doses of 10 and 20 mg/kg/day have been established in a mouse model of Parkinson's disease. In vitro, some toxicity was noted at a concentration of 40 µM. The lack of in vivo acute toxicity data for both this compound and CB6 prevents a direct calculation of their therapeutic indices.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Corynoxine and its derivatives are attributed to their modulation of specific signaling pathways.
Corynoxine has been shown to exert its anti-tumor effects in lung adenocarcinoma by inhibiting the PI3K/AKT signaling pathway, which subsequently suppresses the expression of Cyclooxygenase-2 (COX-2).
This compound and its derivative, CB6, are recognized as autophagy inducers. This compound enhances autophagy through the activation of the Beclin 1/VPS34 complex by interacting with HMGB1/2. In contrast, its enantiomer, Corynoxine, induces autophagy via the Akt/mTOR pathway. The derivative CB6 also enhances autophagy by activating the PIK3C3/VPS34 complex.
A general workflow for evaluating the therapeutic index of these compounds involves a series of in vitro and in vivo experiments.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
In Vitro Cell Viability (CCK-8 Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cell proliferation.
-
Procedure:
-
Seed cells (e.g., A549, NCI-H1299, SPC-A1) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a series of concentrations of the test compound (e.g., Corynoxine) for a specified period (e.g., 24 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a defined time.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value using appropriate software.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., A549) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., Corynoxine at 20 and 30 mg/kg) or vehicle control via a specified route (e.g., oral gavage) for a defined period.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Acute Toxicity Study (Up-and-Down Procedure)
-
Objective: To determine the median lethal dose (LD50) of a substance.
-
Procedure:
-
Administer a single dose of the test substance to an animal.
-
Observe the animal for a defined period (e.g., 48 hours) for signs of toxicity and mortality.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
The dose progression is typically based on a constant multiplicative factor.
-
Continue the procedure until a stopping criterion is met (e.g., a certain number of dose reversals).
-
Calculate the LD50 using a statistical program like the Acute Oral Toxicity (AOT425StatPgm) Statistical Program.
-
Rotenone-Induced Parkinson's Disease Model
-
Objective: To create an animal model that mimics the neurodegenerative features of Parkinson's disease to test the efficacy of neuroprotective compounds.
-
Procedure:
-
Acute Model (Rat): Stereotaxically inject rotenone into the substantia nigra pars compacta (SNpc) of rats.
-
Chronic Model (Mouse): Systemically administer a low dose of rotenone to mice over an extended period (e.g., 8 weeks).
-
Administer the test compound (e.g., Corynoxine) orally before and during the rotenone treatment.
-
Evaluate motor function using behavioral tests such as the rotarod test and pole test.
-
Assess neuroprotection by measuring striatal dopamine levels and quantifying dopaminergic neuron survival (e.g., through tyrosine hydroxylase immunohistochemistry) in the SNpc.
-
Conclusion
The available pre-clinical data suggests that Corynoxine and its derivatives hold significant therapeutic promise, particularly in the fields of oncology and neurodegenerative diseases. Corynoxine has demonstrated in vivo anti-tumor activity with no observable toxic side effects at effective doses, and an intravenous LD50 has been established in rats, providing a preliminary basis for a favorable therapeutic index. The this compound derivative, CB6, shows neuroprotective efficacy in an in vivo model of Parkinson's disease at oral doses.
However, a comprehensive evaluation and direct comparison of the therapeutic indices of this compound and its derivatives are currently hampered by the lack of publicly available in vivo acute toxicity data (LD50 or MTD). Further studies to determine the acute and chronic toxicity profiles of this compound and its derivatives are essential to fully assess their safety and establish a reliable therapeutic index. Such data will be critical for the continued development and potential clinical translation of these promising compounds.
References
- 1. This compound targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Corynoxine B: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Corynoxine B, a tetracyclic oxindole alkaloid. Researchers, scientists, and drug development professionals are advised to adhere to these procedural steps to ensure personal safety and environmental compliance. The following guidelines are based on standard practices for handling and disposing of toxic alkaloids and hazardous chemical waste.
This compound is classified as an acute toxic substance and can be fatal if swallowed[1]. Therefore, all handling and disposal procedures must be conducted with the utmost care, adhering to institutional and local regulations for hazardous chemical waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If handling the powdered form or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Segregation:
Proper segregation is the first critical step in managing chemical waste.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated materials such as personal protective equipment (gloves, etc.), absorbent pads, and weighing papers.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvent rinses of contaminated glassware. Note that halogenated and non-halogenated solvent wastes should be segregated[2].
-
-
Sharps Waste:
-
Any needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste[3].
-
2. Container Management:
All waste must be stored in appropriate, clearly labeled containers.
-
Container Type: Use containers made of compatible material with tightly fitting caps. For liquid waste, ensure the container is designed for liquids[2][4]. The original product container can be reused if it is in good condition.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials. Containers must be kept closed at all times except when waste is being added.
3. Disposal of Contaminated Materials:
-
Non-sharps: All disposable materials used during the handling of this compound (e.g., gloves, absorbent paper) must be placed in a sealed, properly labeled hazardous waste container.
-
Glassware:
-
Perform an initial rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the alkaloid residue.
-
Collect this solvent rinse as hazardous liquid waste.
-
Wash the glassware thoroughly with laboratory detergent and warm water.
-
Perform a final rinse with deionized water before drying.
-
For empty containers of acutely hazardous chemicals, triple rinsing with a suitable solvent is required. This rinseate must be collected as hazardous waste.
-
4. Final Disposal:
-
DO NOT dispose of this compound down the drain or in regular trash.
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
Spill and Contamination Procedures
In the event of a spill, follow these steps immediately:
-
Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure adequate ventilation.
-
Don PPE: Before any cleanup, wear the appropriate personal protective equipment.
-
Contain the Spill:
-
For solid spills , gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills , use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
-
Clean the Area: Carefully scoop the absorbed material or the covered solid into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.
-
Dispose of Cleanup Materials: All materials used for cleanup must be placed in a sealed, properly labeled hazardous waste container for disposal.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₄ | |
| Molecular Weight | 384.47 g/mol | |
| Appearance | White to off-white solid | |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |
| Storage (In Solvent) | -80°C for 2 years; -20°C for 1 year | |
| GHS Hazard Statement | H300: Fatal if swallowed |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
